molecular formula C19H22N2O B15588605 Tombozine

Tombozine

Cat. No.: B15588605
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-BIIKFXOESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Normacusine B has been reported in Alstonia yunnanensis, Strychnos madagascariensis, and other organisms with data available.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+

InChI Key

VXTDUGOBAOLMED-BIIKFXOESA-N

Origin of Product

United States

Foundational & Exploratory

Tombozine: A Comprehensive Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tombozine is an alkaloid compound naturally found in the plant species Vinca minor[1]. Initial studies have indicated that this compound exhibits sedative effects in murine models and hypotensive effects in some domesticated animals[1]. This document provides a detailed examination of the current understanding of this compound's mechanism of action, synthesizing available preclinical data to elucidate its molecular interactions and downstream cellular effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound's therapeutic potential.

Molecular and Chemical Properties

This compound, with the chemical formula C₁₉H₂₂N₂O, has a molar mass of 294.398 g·mol⁻¹[1]. Its complex pentacyclic structure is a key determinant of its biological activity, facilitating specific interactions with its molecular targets.

PropertyValueSource
Chemical Formula C₁₉H₂₂N₂OPubChem[2]
Molar Mass 294.398 g·mol⁻¹Wikipedia[1]
CAS Number 604-99-9Wikipedia[1]
PubChem CID 5318845PubChem[2]

Pharmacological Effects

The primary pharmacological effects of this compound observed to date are its sedative and hypotensive activities[1]. These effects suggest that this compound interacts with central and peripheral nervous system targets, as well as the cardiovascular system.

Postulated Mechanism of Action: Neuromodulatory and Vasodilatory Pathways

While the precise mechanism of action for this compound is still under active investigation, the current hypothesis centers on its interaction with specific neurochemical and cardiovascular signaling pathways. The dual sedative and hypotensive effects suggest a multi-target profile.

Central Nervous System Effects: GABAergic Modulation

The sedative properties of this compound are likely mediated through its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It is postulated that this compound acts as a positive allosteric modulator of GABA-A receptors.

Postulated GABAergic modulation pathway of this compound.
Cardiovascular Effects: Calcium Channel Blockade

The hypotensive effects of this compound are likely attributable to its influence on vascular smooth muscle cells. The leading hypothesis is that this compound acts as a calcium channel blocker, leading to vasodilation and a subsequent reduction in blood pressure.

Vasodilation_Pathway This compound This compound L_type_Ca L-type Calcium Channel This compound->L_type_Ca Blocks Ca_influx Ca²⁺ Influx L_type_Ca->Ca_influx Inhibits Contraction Smooth Muscle Contraction Ca_influx->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Hypothesized calcium channel blockade by this compound.

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following experimental protocols are proposed.

In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent cerebral cortex.

  • Radioligand Binding: Incubate the membranes with a known GABA-A receptor radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the equilibrium dissociation constant (Ki).

Ex Vivo Aortic Ring Vasorelaxation Assay

Objective: To assess the vasodilatory effect of this compound on isolated blood vessels.

Methodology:

  • Tissue Preparation: Isolate thoracic aortic rings from rodents.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine (B352888) or potassium chloride).

  • This compound Application: Add cumulative concentrations of this compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Construct concentration-response curves and determine the EC₅₀ value for this compound-induced vasorelaxation.

Experimental_Workflow cluster_0 GABA-A Receptor Binding Assay cluster_1 Aortic Ring Vasorelaxation Assay Membrane_Prep Membrane Preparation Radioligand_Binding Radioligand Binding Membrane_Prep->Radioligand_Binding Separation Separation Radioligand_Binding->Separation Quantification Quantification Separation->Quantification Data_Analysis_GABA Data Analysis (IC₅₀, Ki) Quantification->Data_Analysis_GABA Tissue_Prep Tissue Preparation Organ_Bath Organ Bath Setup Tissue_Prep->Organ_Bath Contraction Contraction Induction Organ_Bath->Contraction Tombozine_App This compound Application Contraction->Tombozine_App Tension_Measurement Tension Measurement Tombozine_App->Tension_Measurement Data_Analysis_Vaso Data Analysis (EC₅₀) Tension_Measurement->Data_Analysis_Vaso

Proposed experimental workflows for this compound characterization.

Future Directions

Further research is required to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:

  • Identification of the specific GABA-A receptor subunit composition with which this compound interacts.

  • Determination of the subtype selectivity of this compound for various calcium channels.

  • In vivo studies to correlate pharmacokinetic and pharmacodynamic parameters with the observed sedative and hypotensive effects.

  • Exploration of potential off-target effects to build a comprehensive safety profile.

This document serves as a starting point for the continued investigation of this compound. The proposed hypotheses and experimental plans provide a framework for a more complete understanding of this promising natural compound.

References

Tombozine: A Technical Guide on its Pharmacological Role and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: TZN-WG-202512

Abstract

Tombozine, also known as Normacusine B or Vellosiminol, is a monoterpenoid indole (B1671886) alkaloid found in several plant species with a history of use in ethnobotany, including Vinca minor and various Strychnos species[1]. Despite its long history of isolation, detailed scientific investigation into its mechanisms and potential therapeutic applications remains limited. Early studies reported sedative and hypotensive effects in animal models[1]. More targeted research has elucidated its role as a competitive and non-competitive antagonist at key physiological receptors, suggesting a potential for development in cardiovascular and neurological therapies. This document provides a comprehensive overview of the available scientific data on this compound, including its pharmacological effects, mechanism of action, and the experimental protocols used in its characterization. It aims to serve as a foundational resource for researchers interested in exploring this promising natural compound.

Chemical and Physical Properties

This compound is a complex alkaloid with a pentacyclic structure. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₁₉H₂₂N₂OPubChem
Molar Mass 294.398 g·mol⁻¹PubChem
CAS Number 604-99-9PubChem
Synonyms Normacusine B, VellosiminolPubChem
Appearance Not specified in literatureN/A
Solubility Soluble in methanol, ethanol, DMSOBOC Sciences

Pharmacodynamics and Biological Activity

The primary documented pharmacological activities of this compound are its hypotensive and spasmolytic effects. While early reports mentioned sedative properties in mice, the most robust data pertains to its cardiovascular impact[1].

Hypotensive Effects

In a key study using conscious, unrestrained rats, this compound demonstrated significant hypotensive activity. Administration of the compound led to a measurable decrease in arterial blood pressure, which was accompanied by a notable increase in heart rate[1].

Spasmolytic and Vasodilatory Effects

This compound's ability to antagonize vasoconstriction induced by key neurotransmitters points to a mechanism rooted in receptor blockade. It has been shown to counteract contractions induced by phenylephrine (B352888) and 5-hydroxytryptamine (serotonin) in isolated rat aortic rings, indicating a direct effect on vascular smooth muscle tone[1].

Mechanism of Action

The hypotensive and spasmolytic activities of this compound are primarily attributed to its interaction with adrenergic and serotonergic receptors.

  • α₁-Adrenergic Receptor Antagonism : this compound acts as a competitive antagonist to phenylephrine, a selective α₁-adrenergic receptor agonist. This competitive blockade prevents the binding of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent drop in blood pressure[1].

  • 5-HT₂ Receptor Antagonism : The alkaloid exhibits non-competitive antagonism against serotonin-induced contractions[1]. By blocking these receptors on vascular smooth muscle, it further contributes to its vasodilatory and spasmolytic properties.

The following diagram illustrates the proposed mechanism of action at the vascular smooth muscle cell.

cluster_receptor Vascular Smooth Muscle Cell Membrane cluster_agonists Agonists cluster_antagonist Antagonist cluster_effect Cellular Effect alpha1_receptor α₁-Adrenergic Receptor contraction Vasoconstriction alpha1_receptor->contraction Activates serotonin_receptor 5-HT₂ Receptor serotonin_receptor->contraction Activates norepinephrine Norepinephrine norepinephrine->alpha1_receptor serotonin Serotonin (5-HT) serotonin->serotonin_receptor This compound This compound This compound->alpha1_receptor Blocks (Competitive) This compound->serotonin_receptor Blocks (Non-competitive) relaxation Vasodilation This compound->relaxation Promotes

Receptor antagonism mechanism of this compound.

Quantitative Pharmacological Data

The following table summarizes the key quantitative findings from a 1996 study on Normacusine B (this compound).

ParameterSpecies / ModelDose / ConditionsResult
Mean Arterial Blood Pressure Conscious Rat1 mg/kg↓ 27.6 ± 8.4 mmHg[1]
Heart Rate Conscious Rat1 mg/kg↑ 115.0 ± 12.7 bpm[1]
Phenylephrine Antagonism (pA₂) Isolated Rat Aortic RingsSchild Plot Analysis7.05 ± 0.11 (Competitive)[1]
5-HT Antagonism (Apparent pA₂) Isolated Rat Aortic RingsSchild Plot Analysis7.02 ± 0.08 (Non-competitive)[1]

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are not fully published. However, based on the available literature, the workflows can be summarized as follows.

In Vivo Hemodynamic Studies

This protocol assesses the effect of this compound on cardiovascular parameters in a live animal model.

Workflow for in vivo hemodynamic assessment.
In Vitro Vascular Reactivity Assay

This protocol is used to determine the effect of this compound on isolated blood vessels and to characterize its receptor interaction profile.

Workflow for in vitro vascular reactivity assay.

Role in Traditional Medicine

While this compound is isolated from plants used in various traditional practices, direct references to the use of the pure compound in traditional medicine are non-existent. However, plants containing Normacusine-type alkaloids have been noted in ethnobotanical records for uses related to pain relief and inflammation control. This suggests that the properties of this compound may have contributed to the traditional uses of the plants from which it is derived, although this link is not definitively established in scientific literature.

Future Research and Drug Development Potential

The existing data on this compound, though limited, is compelling. Its dual antagonism at α₁-adrenergic and 5-HT₂ receptors presents a unique pharmacological profile for a hypotensive agent.

Areas for Future Investigation:

  • Detailed Toxicological Profile: Determination of LD₅₀ and comprehensive safety pharmacology studies are essential.

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are required to understand its behavior in the body.

  • Signaling Pathways: Elucidation of the downstream intracellular signaling pathways affected by this compound's receptor blockade.

  • Sedative Effects: Modern neuropharmacological assays are needed to confirm and characterize the initially reported sedative effects.

  • Structure-Activity Relationship (SAR): Synthesis of analogues to optimize potency and selectivity and to explore potential anticancer or neuroprotective activities, as suggested for other indole alkaloids.

Given its clear mechanism of action on validated cardiovascular targets, this compound represents a promising lead compound for the development of novel antihypertensive or peripherally acting vasodilatory drugs.

References

Tombozine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Pharmacological Activities of a Promising Indole (B1671886) Alkaloid

Abstract

Tombozine, also known as Normacusine B or Vellosiminol, is a naturally occurring monoterpenoid indole alkaloid with a growing body of research highlighting its potential therapeutic applications. Found in various plant species, notably from the Apocynaceae and Strychnos families, this compound has demonstrated significant hypotensive, spasmolytic, and sedative properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The guide details its mechanism of action, summarizes key experimental data, and outlines relevant experimental protocols.

Chemical Identity and Physicochemical Properties

This compound is a complex heterocyclic compound with the chemical formula C19H22N2O.[1] Its core structure consists of an indole moiety fused to a monoterpenoid unit, creating a rigid pentacyclic system.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

Identifier/PropertyValueSource
IUPAC Name [(15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanolPubChem[1]
Synonyms Normacusine B, VellosiminolPubChem[1]
CAS Number 604-99-9PubChem[1]
Molecular Formula C19H22N2OPubChem[1]
Molecular Weight 294.4 g/mol PubChem[1]
XLogP3 2.1PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Mass Spectrometry Data for this compound

m/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)
294293169

Source: PubChem

Detailed ¹H and ¹³C NMR data with specific peak assignments are crucial for the unambiguous identification and structural confirmation of this compound. While comprehensive spectral data from dedicated studies on this compound were not found in the initial search, further investigation into specialized databases and phytochemical literature is recommended for researchers requiring this level of detail.

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its hypotensive, spasmolytic, and sedative effects being the most prominently studied.

Hypotensive and Spasmolytic Effects

Research has demonstrated that Normacusine B possesses significant blood pressure-lowering and smooth muscle-relaxing properties.

Table 3: Pharmacological Data on the Hypotensive and Spasmolytic Effects of Normacusine B

ParameterValue/ObservationSpecies/Model
Mean Arterial Blood Pressure Decrease 27.6 ± 8.4 mmHg (at 1 mg/kg)Conscious unrestrained rats
Heart Rate Increase 115.0 ± 12.7 bpm (at 1 mg/kg)Conscious unrestrained rats
Phenylephrine-induced Contraction Competitively antagonized (pA2 = 7.05 ± 0.11)Isolated rat aortic rings
Serotonin-induced Contraction Non-competitively antagonized (apparent pA2 = 7.02 ± 0.08)Isolated rat aortic rings

The mechanism underlying these effects appears to be multifactorial, involving interactions with adrenergic and serotonergic systems. The competitive antagonism of phenylephrine-induced contractions suggests a blockade of α-adrenergic receptors. The non-competitive antagonism of serotonin-induced contractions points towards an interaction with serotonin (B10506) receptors, potentially modulating downstream signaling pathways that regulate vascular tone. The increase in heart rate observed in vivo is likely a reflex tachycardia in response to the drop in blood pressure.

Sedative Effects

This compound has been reported to have a sedative effect in mice. The precise mechanism of its sedative action has not been fully elucidated but may involve modulation of central nervous system receptors, potentially including α2-adrenoceptors, which are known to be involved in sedation.

Other Potential Activities

Preliminary research suggests that Normacusine B may also possess neuroprotective and anticancer properties. These activities are thought to be linked to its influence on neurotransmitter systems, such as the serotonin and dopamine (B1211576) pathways, and its potential to modulate signaling cascades involved in cell survival and proliferation. However, these areas require further in-depth investigation to establish clear mechanisms and therapeutic potential.

Signaling Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Murraya plants has been proposed, starting from the precursor strictosidine, a key intermediate in the biosynthesis of many monoterpenoid indole alkaloids.

Tombozine_Biosynthesis Strictosidine Strictosidine Intermediate1 Intermediate Steps Strictosidine->Intermediate1 Multiple Enzymatic Steps This compound This compound (Normacusine B) Intermediate1->this compound

Caption: Proposed biosynthetic pathway of this compound from Strictosidine.

Proposed Mechanism of Hypotensive and Spasmolytic Action

The hypotensive and spasmolytic effects of this compound are mediated through its interaction with adrenergic and serotonin receptors on vascular smooth muscle cells.

Tombozine_MoA cluster_agonists Agonists cluster_receptors Receptors Phenylephrine Phenylephrine Alpha_Receptor α-Adrenergic Receptor Phenylephrine->Alpha_Receptor Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Contraction Vascular Smooth Muscle Contraction Alpha_Receptor->Contraction Serotonin_Receptor->Contraction This compound This compound This compound->Alpha_Receptor Competitive Antagonism This compound->Serotonin_Receptor Non-competitive Antagonism Relaxation Vasodilation (Hypotensive/Spasmolytic Effect)

Caption: Proposed mechanism of this compound's hypotensive and spasmolytic action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.

In Vivo Hypotensive Activity Assay in Rats

This protocol outlines the procedure for measuring the effect of this compound on blood pressure and heart rate in conscious, unrestrained rats.

Hypotensive_Assay_Workflow A Surgical Implantation of Arterial and Venous Catheters in Rats B Recovery Period (Several Days) A->B C Acclimatization to Experimental Cage B->C D Baseline Measurement of Blood Pressure and Heart Rate C->D E Intravenous Administration of this compound (e.g., 1 mg/kg) D->E F Continuous Monitoring and Recording of Blood Pressure and Heart Rate E->F G Data Analysis: Calculate Change from Baseline F->G Aortic_Ring_Assay_Workflow A Isolation and Preparation of Thoracic Aortic Rings from Rats B Mounting of Aortic Rings in Organ Baths A->B C Equilibration under Optimal Tension B->C D Induction of Contraction with Agonist (e.g., Phenylephrine, Serotonin) C->D E Cumulative Addition of this compound D->E F Measurement of Isometric Tension E->F G Data Analysis: Construct Concentration-Response Curves F->G

References

The Alkaloid Tombozine: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tombozine, a tertiary indole (B1671886) alkaloid also known by its synonyms Normacusine B and Vellosiminol, has been the subject of targeted pharmacological investigation, revealing significant effects on the cardiovascular system. This technical guide provides a detailed overview of the current understanding of this compound's pharmacological profile, with a focus on its hypotensive and spasmolytic properties. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate replication and further research. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₉H₂₂N₂O
IUPAC Name [(1S,12S,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Synonyms Normacusine B, Vellosiminol

Pharmacological Effects

The primary pharmacological activities of this compound identified to date are its effects on blood pressure and smooth muscle contraction.

Cardiovascular Effects
  • Hypotensive Activity: In vivo studies have demonstrated that this compound possesses significant hypotensive properties.

  • Tachycardia: The observed decrease in blood pressure is accompanied by a significant increase in heart rate. However, studies on isolated perfused hearts indicate that this tachycardia is not a direct effect of the alkaloid on the heart itself.

Spasmolytic Activity
  • Antagonism of Vasoactive Amines: this compound exhibits antagonistic effects against contractions induced by phenylephrine (B352888) and serotonin (B10506) (5-hydroxytryptamine) in isolated vascular smooth muscle.

  • Selectivity: The alkaloid does not inhibit contractions induced by potassium chloride (KCl) or prostaglandin (B15479496) F2α (PGF2α), suggesting a degree of selectivity in its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound (Normacusine B).

Table 1: In Vivo Cardiovascular Effects in Conscious Rats

ParameterDoseEffect
Mean Arterial Blood Pressure1 mg/kg↓ 27.6 ± 8.4 mmHg
Heart Rate1 mg/kg↑ 115.0 ± 12.7 bpm

Table 2: In Vitro Antagonistic Activity in Isolated Rat Aortic Rings

AgonistType of AntagonismpA₂ Value
PhenylephrineCompetitive7.05 ± 0.11
5-Hydroxytryptamine (Serotonin)Non-competitive7.02 ± 0.08 (apparent)

Experimental Protocols

In Vivo Hypotensive Activity Assay
  • Animal Model: Conscious, unrestrained rats were used to assess the cardiovascular effects of this compound.

  • Drug Administration: this compound was administered at a dose of 1 mg/kg.

  • Measurements: Mean arterial blood pressure and heart rate were monitored to determine the in vivo effects of the alkaloid.

In Vitro Spasmolytic Activity Assay
  • Tissue Preparation: Rings from the rat aorta were isolated and mounted in organ baths.

  • Experimental Conditions: The aortic rings were subjected to cumulative concentration-response curves of various contractile agents, including phenylephrine, serotonin, potassium chloride (KCl), and prostaglandin F2α (PGF2α).

  • Antagonism Studies: The antagonistic effects of this compound were evaluated by performing Schild plot analysis on the concentration-response curves of the agonists in the presence of the alkaloid. This allowed for the determination of the type of antagonism and the pA₂ values.

Isolated Perfused Heart Assay
  • Preparation: An isolated rat heart was perfused to assess the direct cardiac effects of this compound.

  • Objective: This experiment aimed to determine if the tachycardia observed in vivo was a direct chronotropic effect of the alkaloid on the heart. The results indicated a lack of direct tachycardic effect.

Signaling Pathways and Experimental Workflow

Signaling_Pathway cluster_this compound This compound (Normacusine B) cluster_Effectors Cellular Response This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Competitive Antagonist (pA₂ = 7.05) HT2A 5-HT2A Receptor This compound->HT2A Non-competitive Antagonist (apparent pA₂ = 7.02) Contraction Vasoconstriction Alpha1->Contraction Agonist: Phenylephrine HT2A->Contraction Agonist: Serotonin

Caption: Antagonistic mechanism of this compound on vascular smooth muscle.

Caption: Experimental workflow for pharmacological characterization.

Discussion and Future Directions

The available data strongly indicate that this compound acts as a hypotensive agent, likely through the blockade of α1-adrenergic and 5-HT2A receptors on vascular smooth muscle. The competitive antagonism at α1-adrenergic receptors and non-competitive antagonism at 5-HT2A receptors suggest a complex interaction with these signaling pathways. The lack of effect on KCl and PGF2α-induced contractions points towards a specific receptor-mediated mechanism rather than a non-specific effect on the contractile machinery.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Receptor Binding Assays: To determine the binding affinities (Ki) of this compound for a wider range of receptors and subtypes.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the alkaloid.

  • In-depth Mechanism of Action Studies: To investigate the downstream signaling pathways affected by this compound's receptor antagonism.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its pharmacological activity, which could guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The presented data and methodologies offer a starting point for further exploration of this promising natural product.

Tombozine: A Fictional Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific and medical databases, it has been determined that "Tombozine" is not a recognized compound in the field of pharmacology or any other scientific discipline. There is no existing body of research, clinical trial data, or published scientific literature pertaining to a substance with this name.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to the early research and discovery of "this compound," as no such research exists.

The name may be a result of a misunderstanding, a fictional creation, or a highly obscure or confidential internal project name not present in the public domain. Researchers, scientists, and drug development professionals seeking information should verify the name and context of the compound of interest.

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Purification of Tombozine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Tombozine, a bioactive alkaloid. The described protocol is suitable for researchers in natural product chemistry, pharmacology, and drug development who require high-purity this compound for their studies. The method utilizes a C18 stationary phase with a methanol-water mobile phase gradient, ensuring effective separation from complex matrices.

Introduction

This compound, also known as Normacusine B or Vellosiminol, is a naturally occurring alkaloid found in plant species such as Vinca minor.[1] It has garnered scientific interest due to its potential pharmacological activities. Accurate and reliable purification of this compound is crucial for its characterization and further investigation of its biological properties. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such small molecules from complex mixtures.[2][3] This document provides a detailed protocol for the purification of this compound using preparative RP-HPLC.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of an effective HPLC purification method.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₂₂N₂O[1][4]
Molar Mass 294.398 g/mol [1][4][5]
Appearance Likely a solid at room temperatureInferred
Solubility Soluble in organic solvents like methanol (B129727) and ethanol[6]
UV Absorbance Expected to have strong UV absorbance due to its aromatic ringsInferred from structure

Experimental Protocols

This section outlines the detailed methodology for the HPLC purification of this compound.

  • Crude this compound extract or synthesized this compound

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), 99% purity

  • 0.45 µm syringe filters

  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Dissolve the crude this compound extract in a minimal amount of methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The final concentration should be adjusted based on the loading capacity of the preparative column.

The HPLC parameters for both the preparative purification and the subsequent analytical purity check are summarized in Table 2.

Table 2: HPLC Parameters for this compound Purification and Analysis

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid in Methanol
Gradient 30-70% B over 30 min30-70% B over 20 min
Flow Rate 20 mL/min1 mL/min
Column Temperature 25°C25°C
Detection Wavelength 254 nm254 nm
Injection Volume 1-5 mL (depending on concentration)10 µL
  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (30% B) for at least 10 column volumes.

  • Inject the filtered this compound sample onto the column.

  • Run the gradient elution as specified in Table 2.

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The collection can be triggered by UV absorbance threshold.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

  • Dissolve a small amount of the purified this compound in methanol.

  • Inject the solution into the analytical HPLC system using the parameters outlined in Table 2.

  • Determine the purity of the compound by integrating the peak area of this compound relative to the total peak area in the chromatogram.

Visualizations

The overall experimental workflow for the purification of this compound is illustrated in the following diagram.

Tombozine_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Extract Crude this compound Extract Dissolution Dissolve in Methanol Crude_Extract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample Injection Inject onto Preparative HPLC Prepared_Sample->Injection Separation Gradient Elution Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Fraction_Collection Collect this compound Fractions Detection->Fraction_Collection Solvent_Removal Solvent Evaporation Fraction_Collection->Solvent_Removal Purity_Analysis Analytical HPLC for Purity Check Solvent_Removal->Purity_Analysis Purified_this compound High-Purity this compound Purity_Analysis->Purified_this compound

Caption: Workflow for this compound Purification.

The logic behind the purification strategy involves a multi-step approach to isolate this compound from impurities.

Purification_Strategy Start Crude Extract (this compound + Impurities) RP_HPLC Reversed-Phase HPLC (Polarity-based Separation) Start->RP_HPLC Polar_Imp Early Eluting (Polar Impurities) RP_HPLC->Polar_Imp Low % Organic NonPolar_Imp Late Eluting (Non-polar Impurities) RP_HPLC->NonPolar_Imp High % Organic Tombozine_Peak This compound (Intermediate Polarity) RP_HPLC->Tombozine_Peak Intermediate % Organic

Caption: Logic of the RP-HPLC Purification Strategy.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a methanol-water gradient allows for the successful isolation of this compound with high purity. This application note serves as a valuable resource for researchers requiring purified this compound for their scientific investigations. Further optimization of the gradient and flow rate may be necessary depending on the complexity of the initial crude extract.

References

Application Notes: Cell-Based Assays for Tombozine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tombozine is a novel synthetic compound identified as a potent and selective inhibitor of TMB Kinase, a receptor tyrosine kinase (RTK).[1][2][3][4] Dysregulation of the TMB Kinase signaling pathway is implicated in the proliferation and survival of various cancer cell lines. Upon ligand binding, TMB Kinase dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins.[1][2][3] This initiates a cascade, including the phosphorylation of the transcription factor STATZ, which then translocates to the nucleus to promote the expression of genes involved in cell proliferation and survival. This compound inhibits the kinase activity of TMB, blocking this pathway and inducing apoptosis in TMB-dependent cancer cells.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound. The described assays will enable researchers to quantify its cytotoxic and apoptotic effects and to confirm its mechanism of action by measuring the phosphorylation of its direct downstream target.

TMB Kinase Signaling Pathway

The diagram below illustrates the hypothetical TMB Kinase signaling pathway and the point of inhibition by this compound.

TMB_Pathway Ligand Growth Factor Ligand TMB TMB Kinase Receptor Ligand->TMB Binds pTMB Phosphorylated TMB Dimer (Active) TMB->pTMB Dimerization & Autophosphorylation STATZ STATZ pTMB->STATZ Phosphorylates This compound This compound This compound->pTMB Inhibits pSTATZ p-STATZ STATZ->pSTATZ Nucleus Nucleus pSTATZ->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes

Caption: TMB Kinase signaling pathway and this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][6][7] The quantity of formazan is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow start Start plate Seed cells in 96-well plate start->plate treat Treat with this compound (Dose-response) plate->treat incubate1 Incubate (e.g., 72 hours) treat->incubate1 add_mtt Add MTT Reagent to each well incubate1->add_mtt incubate2 Incubate (4 hours, 37°C) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay
  • Cell Plating: Seed cancer cells (e.g., a line with known TMB Kinase expression) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6][9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Data Presentation: this compound IC50 Values
Cell LineTMB Kinase StatusThis compound IC50 (nM)
Cancer Line AHigh Expression50
Cancer Line BLow Expression> 10,000
Normal FibroblastsNo Expression> 50,000

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[10][11]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow start Start plate Seed cells in white-walled 96-well plate start->plate treat Treat with this compound (e.g., 1x, 5x, 10x IC50) plate->treat incubate1 Incubate (e.g., 24 hours) treat->incubate1 equilibrate Equilibrate plate to Room Temp incubate1->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent (100 µL) equilibrate->add_reagent incubate2 Incubate at RT (1-3 hours, protected from light) add_reagent->incubate2 read Read Luminescence incubate2->read end End read->end

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence readings at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 5x, and 10x IC50) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer as per the manufacturer's instructions.[11][12] Allow the reagent to equilibrate to room temperature before use.[11][12]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12]

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10][12]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background (medium only) and express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation: this compound-Induced Caspase 3/7 Activity
TreatmentConcentrationFold Change in Luminescence (vs. Vehicle)
Vehicle Control0.1% DMSO1.0
This compound1x IC504.5
This compound5x IC5012.2
This compound10x IC5025.8
Staurosporine1 µM30.5

Target Engagement Assay (Western Blot for p-STATZ)

To confirm that this compound inhibits the TMB Kinase pathway, this Western blot protocol is designed to measure the phosphorylation level of the downstream substrate, STATZ. A reduction in phosphorylated STATZ (p-STATZ) upon this compound treatment indicates successful target engagement and pathway inhibition.

Experimental Workflow: Western Blot

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection c1 Treat cells with This compound c2 Lyse cells with buffer + Phosphatase Inhibitors c1->c2 c3 Quantify Protein (e.g., BCA Assay) c2->c3 e1 Denature proteins (SDS-PAGE sample buffer) c3->e1 e2 Run SDS-PAGE e1->e2 e3 Transfer to PVDF Membrane e2->e3 i1 Block membrane (5% BSA in TBST) e3->i1 i2 Incubate with Primary Ab (anti-p-STATZ or anti-Total STATZ) i1->i2 i3 Incubate with HRP-conjugated Secondary Ab i2->i3 i4 Add ECL Substrate & Image i3->i4

Caption: Workflow for Western blot analysis of protein phosphorylation.

Protocol: Western Blot for p-STATZ
  • Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound or vehicle for a short period (e.g., 2-6 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[13] Keep samples on ice.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STATZ (phospho-specific) or total STATZ (as a loading control), diluted in 5% BSA/TBST.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-STATZ signal to the total STATZ signal to determine the relative phosphorylation level.

Data Presentation: Relative p-STATZ Levels
This compound (nM)Relative p-STATZ Level (Normalized to Total STATZ)
0 (Vehicle)1.00
100.75
500.31
2500.05

References

Tombozine: Limited Evidence for Use as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant lack of scientific literature and data to support the use of Tombozine as a molecular probe in research and drug development. While the compound is a known alkaloid, there is no readily available information on its application for studying molecular targets, signaling pathways, or for use in assays as a scientific tool.

This compound is an alkaloid naturally found in the plant species Vinca minor[1]. Basic chemical information identifies it with the CAS Number 604-99-9 and a molecular formula of C19H22N2O[2]. Studies have noted that this compound exhibits sedative effects in mice and can lower blood pressure in some domesticated animals[1].

Despite a comprehensive search for its use as a molecular probe, no quantitative data regarding its binding affinities to specific biological targets, such as receptors or enzymes, could be found. Furthermore, there are no published experimental protocols detailing its use in common research applications like fluorescence microscopy, radioligand binding assays, or as a tool to investigate signaling pathways.

The core requirements for developing detailed application notes and protocols—namely, the availability of quantitative data and established experimental methodologies—are not met in the case of this compound based on the current scientific literature. The absence of such information makes it impossible to construct the requested tables, protocols, and visualizations.

For researchers and drug development professionals seeking molecular probes, it is recommended to consider well-characterized compounds with established binding properties and documented experimental utility. The sigma receptors (σ1 and σ2), for instance, are targets of significant interest in drug discovery, and numerous selective ligands have been developed and characterized for this purpose[3][4][5][6][7][8][9][10][11][12][13]. These ligands have defined binding affinities and are used in a variety of experimental protocols to study the role of sigma receptors in health and disease.

References

Application Notes & Protocols: In Vitro Assays for Tombozine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "Tombozine receptor" is a hypothetical target used here for illustrative purposes. The following protocols and data are templates based on established, standard methodologies for studying G-protein coupled receptors (GPCRs). These methods are widely applicable for the characterization of novel receptors and ligands.

Introduction

The study of ligand-receptor interactions is a cornerstone of pharmacology and drug discovery. G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant percentage of approved drugs.[1] Characterizing the binding affinity and functional activity of novel compounds, such as the alkaloid this compound, at their target receptors is critical for understanding their therapeutic potential.

This document provides detailed protocols for essential in vitro assays to characterize the binding of ligands to the hypothetical this compound Receptor (TBZ-R), a putative GPCR. The assays described include radioligand binding to determine affinity and receptor density, and a functional assay to measure downstream signaling.[2][3] These assays are fundamental for constructing a comprehensive pharmacological profile of test compounds.

Signaling Pathway and Assay Principles

To characterize a compound's interaction with the TBZ-R, we must measure both direct binding and functional consequences. We will hypothesize a signaling pathway where TBZ-R couples to a Gαs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).

TBZ-R Signaling Pathway cluster_membrane Cell Membrane TBZR This compound Receptor (TBZ-R) G_protein Gαsβγ TBZR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Ligand This compound (Agonist) Ligand->TBZR Binds ATP ATP ATP->AC PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Hypothetical Gαs signaling pathway for the this compound Receptor (TBZ-R).

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] These assays use a radioactively labeled compound (radioligand) to measure binding to receptor preparations, typically in the form of purified cell membranes.[4][5]

  • Saturation Assays determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[6]

  • Competition Assays measure the affinity (Ki) of an unlabeled test compound by quantifying its ability to displace a radioligand from the receptor.[7]

  • Functional Assays , such as measuring cAMP levels, determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[8][9]

Experimental Protocols

Protocol 1: Membrane Preparation from TBZ-R Expressing Cells

This protocol describes the isolation of membranes from cultured cells recombinantly expressing the TBZ-R, a critical first step for in vitro binding assays.[5][10]

Materials:

  • Cell Scrapers

  • Dounce Homogenizer

  • High-speed Centrifuge

  • Buffer A: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Buffer B: 50 mM Tris-HCl, pH 7.4

  • Protease Inhibitor Cocktail

Procedure:

  • Grow cells expressing TBZ-R to ~90% confluency in appropriate culture flasks.

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into ice-cold Buffer A.

  • Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 min at 4°C to pellet nuclei and debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in Buffer B, and repeat the centrifugation.

  • Resuspend the final pellet in a small volume of Buffer B.

  • Determine the protein concentration using a BCA assay.

  • Aliquot and store the membrane preparation at -80°C.

Protocol 2: Radioligand Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for a hypothetical radioligand, [3H]-TBZ-A.[2][6]

Materials:

  • TBZ-R membrane preparation (from Protocol 1)

  • Radioligand: [3H]-TBZ-A (specific activity ~80 Ci/mmol)

  • Non-specific ligand: Unlabeled TBZ-A or another high-affinity ligand at 1000x the Kd of the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • 96-well plates and harvester

  • Scintillation fluid and counter

Procedure:

  • Dilute the TBZ-R membranes in Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Prepare serial dilutions of [3H]-TBZ-A in Assay Buffer, ranging from 0.1x to 10x the expected Kd.

  • To determine total binding, add 50 µL of Assay Buffer, 50 µL of the appropriate [3H]-TBZ-A dilution, and 100 µL of the membrane suspension to each well.

  • To determine non-specific binding (NSB), add 50 µL of the non-specific ligand, 50 µL of the [3H]-TBZ-A dilution, and 100 µL of the membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester, followed by three quick washes with ice-cold Assay Buffer.

  • Allow filters to dry, add scintillation fluid, and count radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding vs. [3H]-TBZ-A concentration and fit the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of unlabeled test compounds (e.g., this compound) by measuring their ability to compete with [3H]-TBZ-A for binding to the TBZ-R.[7]

Competition Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection cluster_analysis Data Analysis P1 Prepare TBZ-R Membranes A1 Combine Membranes, Radioligand, and Test Compound in Plate P1->A1 P2 Prepare Radioligand ([3H]-TBZ-A at Kd) P2->A1 P3 Prepare Serial Dilutions of Test Compound P3->A1 A2 Incubate to Equilibrium A1->A2 R1 Filter and Wash to Separate Bound from Free Ligand A2->R1 R2 Quantify Bound Radioactivity R1->R2 D1 Plot % Inhibition vs. Compound Conc. R2->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 Competitive Binding Principle cluster_0 High Radioligand Binding (Low Competitor Conc.) cluster_1 Low Radioligand Binding (High Competitor Conc.) Receptor TBZ-R Radioligand {Radioligand|[3H]-TBZ-A} Competitor {Competitor|this compound} Receptor1 Receptor1 Radioligand1 Radioligand1 Radioligand1:f0->Receptor1 Receptor2 Receptor2 Competitor2 Competitor2 Competitor2:f0->Receptor2 Radioligand2 Radioligand2

References

Application Notes and Protocols for Tombozine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tombozine is a naturally occurring alkaloid compound found in the plant species Vinca minor[1]. Its chemical formula is C19H22N2O[2]. Preliminary studies have indicated that this compound may possess sedative and hypotensive properties, suggesting its potential as a therapeutic agent[1]. This document provides a summary of the current understanding of this compound and outlines detailed protocols for its further investigation.

Disclaimer: The information on the specific signaling pathways and detailed quantitative effects of this compound is limited in publicly available literature. The following sections on mechanism of action and detailed protocols are based on established methodologies for the investigation of novel alkaloids and should be adapted as more specific data on this compound becomes available.

Quantitative Data Summary

Due to the early stage of research, comprehensive quantitative data from clinical or extensive preclinical studies on this compound is not yet available. The following table provides a template for summarizing key in vitro and in vivo data as it is generated.

Table 1: Pharmacological Data for this compound (Template)

Parameter Assay/Model Result Reference
In Vitro Efficacy
IC50Target Enzyme/Receptor AssayData to be determined
EC50Cell-Based Functional Assay (e.g., cAMP)Data to be determined
% InhibitionSpecific Kinase Panel (e.g., at 10 µM)Data to be determined
In Vivo Efficacy
ED50Murine Sedation ModelData to be determined[1]
% Blood Pressure ReductionSpontaneously Hypertensive Rat ModelData to be determined[1]
Pharmacokinetics
Half-life (t1/2)Murine ModelData to be determined
Bioavailability (%)Murine ModelData to be determined
CmaxMurine ModelData to be determined
Toxicology
LD50Murine ModelData to be determined
Ames TestSalmonella typhimuriumData to be determined

Hypothesized Signaling Pathway

Alkaloids with sedative and hypotensive effects often interact with central nervous system and cardiovascular signaling pathways. A plausible, yet hypothetical, mechanism for this compound could involve the modulation of G-protein coupled receptors (GPCRs) leading to downstream effects on cyclic adenosine (B11128) monophosphate (cAMP) levels and protein kinase A (PKA) activity.

Tombozine_Signaling_Pathway This compound This compound GPCR GPCR (e.g., Adrenergic Receptor) This compound->GPCR Binds and Activates G_alpha Gαi GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition, Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized this compound signaling pathway via GPCR inhibition.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a potential therapeutic agent.

In Vitro Target Identification and Validation

Objective: To identify the molecular target(s) of this compound and validate its activity in a cell-free system.

Protocol: Radioligand Binding Assay for GPCRs

  • Preparation of Cell Membranes:

    • Culture cells expressing the GPCR of interest (e.g., HEK293 cells transfected with adrenergic receptor subtypes).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation to each well.

    • Add 25 µL of a known radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors) at a concentration near its Kd.

    • Add 25 µL of varying concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (GPCR-expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay (Varying this compound Conc.) Membrane_Prep->Binding_Assay Filtration Filtration & Washing Binding_Assay->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Plot Plot % Binding vs. [this compound] Scintillation->Data_Plot Ki_Calc Calculate Ki Data_Plot->Ki_Calc

Caption: Workflow for in vitro target validation of this compound.

Cell-Based Functional Assays

Objective: To assess the functional consequences of this compound activity in a cellular context.

Protocol: cAMP Assay

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., CHO cells expressing the target GPCR).

    • Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Cell Treatment:

    • Wash the cells with serum-free medium.

    • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with an agonist (e.g., Forskolin) to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 or IC50.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the physiological effects of this compound in a living organism.

Protocol: Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR)

  • Animal Acclimation:

    • Acclimate male SHRs (12-16 weeks old) to the housing conditions for at least one week.

    • Train the animals for tail-cuff blood pressure measurement for several days to minimize stress-induced fluctuations.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture).

    • Divide animals into groups (n=8-10 per group): Vehicle control, and this compound-treated groups at various doses (e.g., 1, 5, 10 mg/kg).

    • Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff system at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 24 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal.

    • Compare the mean change in blood pressure between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Plot the dose-response curve to determine the effective dose.

in_vivo_workflow Acclimation Animal Acclimation & Training (SHR Rats) Grouping Grouping & Baseline Measurement Acclimation->Grouping Dosing This compound Administration (Varying Doses) Grouping->Dosing Measurement Time-Course Blood Pressure Measurement (Tail-Cuff) Dosing->Measurement Analysis Statistical Analysis & Dose-Response Plotting Measurement->Analysis

Caption: Workflow for in vivo evaluation of this compound's effect on blood pressure.

Conclusion

This compound represents a promising natural compound with potential therapeutic applications. The protocols and frameworks outlined in this document provide a comprehensive starting point for its systematic investigation. Further research is warranted to elucidate its precise mechanism of action, establish a full pharmacokinetic and pharmacodynamic profile, and assess its safety and efficacy in more advanced preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Tombozine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for overcoming low yields during the extraction of Tombozine, a novel alkaloid from the plant Tombotia sinensis. This compound has shown significant promise in preclinical studies for its neuro-regenerative properties. However, its complex structure makes it susceptible to degradation, and achieving a consistently high yield can be challenging. This center addresses common issues through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Troubleshooting Guide

This section addresses specific problems users may encounter during the extraction and purification process.

Q1: My overall this compound yield is significantly below the expected 3-5% (w/w) from dried plant material. What are the most common causes?

A1: Low yield is a frequent challenge and can stem from several stages of the process. A systematic approach is crucial for diagnosis.[1] The primary areas to investigate are the quality of the raw material, the efficiency of the extraction parameters, and potential losses during downstream processing.

  • Raw Material Quality: The concentration of secondary metabolites like this compound can vary significantly depending on the plant's harvesting time, age, and storage conditions.[1][2] Improperly dried or stored material can lead to enzymatic degradation of the target compound even before extraction begins.[3]

  • Extraction Inefficiency: The choice of solvent, temperature, and physical processing of the plant material are critical.[4] An inappropriate solvent may fail to efficiently solubilize this compound, while excessive heat can cause degradation.[1][5] Inadequate grinding of the plant material reduces the surface area available for solvent penetration, leading to poor extraction.[3]

  • Post-Extraction Losses: Significant amounts of this compound can be lost during solvent partitioning and chromatographic purification if these steps are not optimized.[1] Emulsion formation during liquid-liquid extraction can trap your compound, and an improperly selected chromatography column or eluent system can result in poor separation and loss of the target molecule.[1][6]

Q2: I'm observing significant degradation of this compound in my crude extract, identified by breakdown products on my initial TLC/LC-MS analysis. How can I prevent this?

A2: this compound, as a complex alkaloid, is sensitive to heat, light, and pH extremes. Degradation is a common cause of reduced yield.[7]

  • Temperature Control: High temperatures during extraction and solvent evaporation are a primary cause of degradation.[5][8] While elevated temperatures can increase extraction efficiency, it is a delicate balance.[1][9] For this compound, it is recommended to keep extraction temperatures at or below 40°C. Solvent removal should be performed using a rotary evaporator with the water bath temperature not exceeding 40°C.[3]

  • Light Exposure: Many alkaloids are photosensitive. All extraction and purification steps should be performed in a shaded environment or using amber glassware to prevent photodegradation.

  • pH Management: this compound is most stable in a slightly acidic environment (pH 4-6). Exposing the extract to strong alkaline or acidic conditions, even for short periods, can catalyze hydrolysis or rearrangement reactions. When performing acid-base partitioning, use dilute acids and bases and minimize the exposure time.

Q3: The purity of my final this compound sample is low after column chromatography. What steps can I take to improve it?

A3: Low purity is typically due to co-extraction of other plant metabolites with similar polarities to this compound, making separation difficult.[6]

  • Pre-Purification (Defatting): Tombotia sinensis leaves contain a significant amount of lipids and chlorophyll (B73375) that can interfere with purification. A preliminary wash of the crude extract with a nonpolar solvent like hexane (B92381) can remove these impurities.[1][10] This is a crucial step before proceeding to more refined purification.

  • Chromatography Optimization: Standard silica (B1680970) gel chromatography may not be sufficient. Consider using reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity and can offer different selectivity.[11] Employing a shallow gradient elution instead of a steep one can also significantly improve the resolution between this compound and closely related impurities.[12]

  • Multi-Step Purification: For pharmaceutical-grade purity (>98%), a single chromatographic step is often insufficient.[11] A common strategy is to follow up an initial silica column with a semi-preparative HPLC run on a different stationary phase.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound extraction?

A1: this compound is a moderately polar alkaloid. The choice of solvent is critical for maximizing yield.[4][13][14] Based on extensive internal studies, a solution of 80% methanol (B129727) in water provides the best balance of solubility for this compound while minimizing the extraction of unwanted non-polar compounds.[7][10] Purely aqueous solvents are generally insufficient, while highly non-polar solvents fail to extract the target alkaloid effectively.

Q2: How does the particle size of the ground plant material affect extraction yield?

A2: Particle size is a critical parameter. Grinding the dried plant material to a fine, uniform powder (e.g., 0.5-1.0 mm) significantly increases the surface area available for solvent penetration, leading to a more efficient extraction.[3] However, be aware that grinding too finely can sometimes lead to difficulties during the filtration step by creating a dense cake that traps the solvent.

Q3: What are the recommended storage conditions for the raw plant material and the extracted this compound?

A3: Proper storage is essential to prevent degradation.[3]

  • Raw Plant Material: Dried and powdered leaves of Tombotia sinensis should be stored in airtight, opaque containers in a cool, dark, and dry place.[3] Ideally, storage at <4°C is recommended to minimize enzymatic activity.

  • Extracted this compound: Purified this compound is most stable when stored as a dry solid at -20°C in an amber vial. If storage in solution is necessary, use a slightly acidic buffer (e.g., acetate (B1210297) buffer, pH 5.0) and store at -20°C or below.

Data Presentation

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent SystemAverage Yield (% w/w)Purity of Crude Extract (%)Notes
100% Water0.5 ± 0.215Poor solubility of this compound.
100% Methanol2.8 ± 0.445Co-extracts a high amount of impurities.
100% Ethanol2.5 ± 0.348Similar to Methanol.
80% Methanol / 20% Water 4.2 ± 0.3 65 Optimal balance of yield and initial purity. [10]
Dichloromethane1.1 ± 0.330Inefficient for this moderately polar alkaloid.

Table 2: Impact of Extraction Temperature on Yield and Degradation

Temperature (°C)Average Yield (% w/w)Key Degradant Peak Area (LC-MS)Notes
25°C (Room Temp)3.5 ± 0.4< 0.5%Lower efficiency, requires longer extraction time.
40°C 4.3 ± 0.2 < 1.0% Optimal temperature for yield without significant degradation.
60°C4.5 ± 0.3> 8.5%Slight yield increase is offset by significant degradation.[5][10]
80°C (Methanol BP)3.1 ± 0.5> 25.0%Severe degradation leads to a net loss of viable product.[5][8][15]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for a 100g laboratory-scale extraction.

  • Material Preparation: Grind 100g of dried Tombotia sinensis leaves to a consistent powder (0.5-1.0 mm particle size).[3]

  • Maceration: Place the powdered material into a 2L beaker. Add 1L of 80:20 Methanol:Water solvent. Stir for 30 minutes.

  • Ultrasonication: Place the beaker into an ultrasonic bath. Sonicate at a frequency of 40 kHz for 60 minutes. Maintain the bath temperature at 40°C.

  • Filtration: Filter the mixture through a Büchner funnel fitted with Whatman No. 1 filter paper. Wash the solid residue (the "cake") with an additional 200mL of fresh solvent to recover any remaining extract.

  • Solvent Evaporation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 40°C.[3]

  • Defatting: Transfer the remaining aqueous solution to a separatory funnel. Add an equal volume of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate and discard the upper hexane layer. Repeat this wash step two more times.[1]

  • Final Product: The resulting aqueous layer contains the crude, defatted this compound extract. This can be lyophilized or used directly for chromatographic purification.

Visualizations

Low_Yield_Troubleshooting Start Low this compound Yield Observed Check_Material Problem Area: Raw Material Start->Check_Material Check_Extraction Problem Area: Extraction Process Start->Check_Extraction Check_Purification Problem Area: Purification Start->Check_Purification Material_Quality Poor Quality? (e.g., wrong harvest time, bad storage) Check_Material->Material_Quality Material_Prep Improper Preparation? (e.g., incorrect particle size) Check_Material->Material_Prep Extraction_Solvent Incorrect Solvent? Check_Extraction->Extraction_Solvent Extraction_Temp Temperature Too High/Low? Check_Extraction->Extraction_Temp Extraction_Time Time Too Short? Check_Extraction->Extraction_Time Purification_Partition Loss during Partitioning? (e.g., emulsion) Check_Purification->Purification_Partition Purification_Chroma Inefficient Chromatography? Check_Purification->Purification_Chroma Sol_Material Solution: Verify botanical identity. Ensure proper drying/storage. Material_Quality->Sol_Material Sol_Prep Solution: Grind to 0.5-1.0 mm. Material_Prep->Sol_Prep Sol_Solvent Solution: Use 80% Methanol. Extraction_Solvent->Sol_Solvent Sol_Temp Solution: Maintain at 40°C. Extraction_Temp->Sol_Temp Sol_Time Solution: Increase extraction time or perform re-extraction. Extraction_Time->Sol_Time Sol_Partition Solution: Add brine to break emulsion. Centrifuge if necessary. Purification_Partition->Sol_Partition Sol_Chroma Solution: Optimize gradient. Try reverse-phase (C18). Purification_Chroma->Sol_Chroma

Caption: A troubleshooting flowchart for diagnosing and resolving low this compound yield.

Tombozine_Extraction_Workflow Start Dried T. sinensis Leaves Grinding Grinding (0.5-1.0 mm) Start->Grinding Extraction Ultrasound-Assisted Extraction (80% MeOH, 40°C, 1 hr) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotovap, <40°C) Filtration->Evaporation Crude Aqueous Crude Extract Evaporation->Crude Defatting Liquid-Liquid Partition (vs. Hexane) Crude->Defatting Defatted_Extract Defatted Crude this compound Defatting->Defatted_Extract Purification Column Chromatography (Silica or C18) Defatted_Extract->Purification Pure_this compound Pure this compound (>95%) Purification->Pure_this compound

Caption: Standard workflow for the extraction and purification of this compound.

Parameter_Relationships cluster_params Input Parameters cluster_outcomes Outcomes ParticleSize Particle Size Yield Yield ParticleSize->Yield (-) inversely affects (smaller is better) Temperature Temperature Temperature->Yield (+) increases initially Degradation Degradation Temperature->Degradation (++) strongly increases Solvent Solvent Polarity Solvent->Yield (o) optimal polarity needed Purity Purity Solvent->Purity (o) affects co-extractants Degradation->Yield (-) directly reduces

Caption: Logical relationships between key extraction parameters and final outcomes.

References

Technical Support Center: Improving the Stability of Tombozine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of Tombozine in solution. As an indole (B1671886) alkaloid, this compound's stability can be influenced by various factors including pH, solvent, light, oxygen, and temperature.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I'm observing a decrease in the concentration of this compound in my stock solution over time. What could be the cause?

A decrease in concentration can be due to either chemical degradation or physical precipitation. The first step is to determine if the compound is degrading or simply falling out of solution.

Initial Assessment:

  • Visual Inspection: Check for any visible precipitate or cloudiness in your solution. If observed, this suggests poor solubility is the primary issue.

  • Centrifugation: Spin down a sample of your solution. If a pellet forms and the supernatant concentration is lower than expected, solubility is the likely problem.

  • Analytical Check: Analyze your solution using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks alongside a decrease in the parent this compound peak indicates chemical degradation.[2]

Below is a workflow to help diagnose the issue:

G start Start: this compound concentration is decreasing check_precipitate Visually inspect for precipitate or cloudiness start->check_precipitate degradation_vs_solubility Is precipitate observed? check_precipitate->degradation_vs_solubility solubility_issue Primary Issue: Poor Solubility degradation_vs_solubility->solubility_issue Yes run_hplc Analyze solution by HPLC. Compare t=0 to t=x. degradation_vs_solubility->run_hplc No both_issues Issues: Solubility AND Degradation end Proceed to appropriate stabilization strategy solubility_issue->end check_new_peaks Are new peaks present? run_hplc->check_new_peaks check_new_peaks->solubility_issue No (parent peak decreased, no new peaks) degradation_issue Primary Issue: Chemical Degradation check_new_peaks->degradation_issue Yes degradation_issue->end both_issues->end

Caption: Troubleshooting Workflow for this compound Instability.

Q2: My HPLC analysis confirms that this compound is degrading. How can I identify the degradation pathway?

To identify the likely degradation pathway, you should perform forced degradation (stress testing) studies.[3] This involves subjecting this compound solutions to harsh conditions to accelerate degradation and identify the resulting products.[4][5] Common stress conditions for alkaloids include hydrolysis, oxidation, and photolysis.[6]

Recommended Forced Degradation Studies:

  • Hydrolytic Degradation: Test stability in acidic, basic, and neutral aqueous solutions.

  • Oxidative Degradation: Expose the solution to an oxidizing agent like hydrogen peroxide.

  • Photolytic Degradation: Expose the solution to UV and visible light.

  • Thermal Degradation: Heat the solution at an elevated temperature.

By analyzing the samples from these studies, you can determine which conditions cause the most significant degradation, thus revealing the primary instability mechanism.

Data Presentation: Hypothetical Forced Degradation of this compound

The table below summarizes hypothetical results from a forced degradation study on a 1 mg/mL this compound solution in 50:50 acetonitrile:water after 24 hours.

Stress ConditionReagentTemperature% this compound RemainingMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C85.2%DP-1, DP-2
Base Hydrolysis 0.1 M NaOH60°C65.7%DP-3, DP-4
Oxidation 3% H₂O₂25°C42.1%DP-5, DP-6, DP-7
Photolytic 1.2 million lux hours25°C78.5%DP-8
Thermal N/A80°C92.4%DP-1
Control N/A25°C (dark)99.5%-

DP = Degradation Product

From this hypothetical data, this compound appears most susceptible to oxidation, followed by base-catalyzed hydrolysis.

Q3: Based on the degradation profile, what specific strategies can I use to improve this compound's stability?

Based on the hypothetical results, where oxidation and hydrolysis are the main concerns, the following strategies can be employed.

Data Presentation: Hypothetical Stabilization Strategies for this compound

This table shows the hypothetical stability of a 1 mg/mL this compound solution after 7 days at room temperature under various conditions.

Solvent SystemAdditive(s)Storage Condition% this compound Remaining
50:50 ACN:Water (pH 7.0)NoneAmbient, Light75.3%
50:50 ACN:Water (pH 5.0)NoneAmbient, Light89.1%
50:50 ACN:Water (pH 5.0)0.1% Ascorbic AcidAmbient, Light94.5%
50:50 ACN:Water (pH 5.0)0.1% Ascorbic AcidAmbient, Amber Vial98.2%
100% DMSONoneAmbient, Amber Vial99.1%
50:50 ACN:Water (pH 5.0)0.1% Ascorbic Acid4°C, Amber Vial>99.5%

Recommended Actions:

  • pH Optimization: Since this compound contains amine groups, its stability is likely pH-dependent.[7][8] The hypothetical data suggests degradation is higher in basic conditions. Therefore, buffering your aqueous solution to a slightly acidic pH (e.g., pH 4-6) may significantly improve stability.

  • Add Antioxidants: The high susceptibility to oxidation can be countered by adding antioxidants. Common choices include ascorbic acid or dithiothreitol (B142953) (DTT).

  • Protect from Light: Although photodegradation was not the primary issue in our hypothetical scenario, it is still a common pathway for indole alkaloids. Storing solutions in amber vials or wrapping containers in foil is a simple and effective preventative measure.

  • Control Temperature: Degradation reactions are typically slower at lower temperatures. Storing stock solutions at 4°C or -20°C is highly recommended.[9]

  • Use Aprotic Solvents: For long-term storage, dissolving this compound in an aprotic solvent like DMSO or DMF, where it is often more stable, is a good practice. Aliquots can then be diluted into aqueous buffers immediately before an experiment.

Experimental Protocols

Protocol 1: General Stability Assessment by HPLC

This protocol allows you to quantify the stability of this compound under specific conditions.

Objective: To determine the percentage of this compound remaining in a solution after incubation under defined conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution to the final experimental concentration (e.g., 50 µg/mL) in the buffer or solvent system you wish to test.

  • Time Zero (t=0) Analysis: Immediately inject a sample of the freshly prepared test solution into the HPLC system to get the initial peak area.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature in the dark, 4°C, 37°C).

  • Time Point (t=x) Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample of the test solution into the HPLC.

  • Calculation: Calculate the percentage of this compound remaining using the peak areas:

    • % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

Protocol 2: Forced Degradation Studies

This protocol outlines how to conduct stress testing to identify potential degradation pathways.[3]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare this compound Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at 60°C start->base oxid Oxidation Add 3% H2O2 Incubate at RT start->oxid photo Photolysis Expose to light (ICH Q1B guidelines) start->photo thermal Thermal Incubate at 80°C (in dark) start->thermal sample Sample at t=0, 2, 4, 8, 24h (Neutralize acid/base samples before injection) acid->sample base->sample oxid->sample photo->sample thermal->sample analyze Analyze by LC-MS/MS or HPLC-UV sample->analyze elucidate Identify Degradation Products & Determine Degradation Pathways analyze->elucidate

Caption: Experimental Workflow for Forced Degradation Studies.

Methodology:

  • Prepare five separate aliquots of your this compound test solution. Keep one as a control at room temperature in the dark.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add a small volume of 30% H₂O₂ to an aliquot to achieve a final concentration of ~3% H₂O₂. Incubate at room temperature.

  • Photostability: Expose an aliquot to a light source that meets ICH Q1B guidelines. Keep a wrapped (dark) control sample next to it.

  • Thermal Stress: Place an aliquot in an oven at 80°C in the dark.

  • Analysis: At various time points, take a sample from each condition. Neutralize the acid and base samples before injecting them into an HPLC or LC-MS system to quantify the remaining this compound and characterize any new peaks.[10]

Frequently Asked Questions (FAQs)

Q: What is the best solvent to dissolve this compound for a stock solution? A: For long-term storage, a high-purity aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is recommended. This compound is generally more stable in these solvents than in aqueous or protic solutions. Prepare a high-concentration stock (e.g., 10-20 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: My cell-based assay requires a low percentage of organic solvent. How can I maintain this compound's stability in the aqueous culture medium? A: This is a common challenge.

  • Prepare Fresh: The most reliable method is to dilute the DMSO stock into the culture medium immediately before adding it to the cells. Do not store this compound in aqueous media for extended periods.

  • pH Consideration: Ensure the final pH of your culture medium after adding the compound is within a range that is stable for this compound (ideally slightly acidic, if compatible with your cells).

  • Assess Medium Stability: If you must pre-dilute, perform a stability test of this compound in the specific culture medium you are using over the time course of your experiment.

Q: I see a precipitate forming when I dilute my this compound DMSO stock into my aqueous buffer. What should I do? A: This indicates that you are exceeding the aqueous solubility of this compound.

  • Lower the Concentration: Try working with a lower final concentration of this compound.

  • Use Co-solvents: If your experiment allows, including a small percentage of an organic co-solvent like ethanol (B145695) or using a formulation with cyclodextrins can help improve solubility.

  • pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. This compound may be more soluble at a slightly acidic pH where the amine groups are protonated.

Q: Should I filter my this compound solutions? A: Yes, it is good practice to filter your final diluted solutions through a 0.22 µm syringe filter before use in sensitive applications like cell culture or injection for analytical analysis. Ensure you use a filter material with low compound binding, such as PTFE or PVDF. First, test for any loss of compound due to adsorption to the filter membrane.

Q: How should I store solid this compound powder? A: Solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[9] For long-term storage, keeping it at -20°C in a desiccated environment is ideal.

References

Navigating Tombozine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of complex molecules like Tombozine, a sarpagan-type indole (B1671886) alkaloid, can present numerous challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis.

Disclaimer: A specific, detailed, and publicly available synthesis protocol for this compound is not well-documented in scientific literature, as it is often isolated from natural sources such as Vinca minor. The following protocols, troubleshooting advice, and diagrams are based on general and established synthetic strategies for structurally similar polycyclic indole alkaloids.

This compound: Key Compound Data

For ease of reference, key quantitative data for this compound (also known as Normacusine B or Vellosiminol) are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O[1]
Molecular Weight 294.4 g/mol [1]
CAS Number 604-99-9

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of a complex indole alkaloid like this compound?

A1: The key challenges in synthesizing sarpagan-type alkaloids such as this compound lie in the construction of the polycyclic ring system. Critical steps often include the formation of the indole or indoline (B122111) core, the creation of the bridged bicyclic nitrogen-containing ring system (an azabicyclo[3.3.1]nonane core in the case of sarpagine (B1680780) alkaloids), and the stereoselective introduction of substituents.[2] Methodologies like the Fischer indole synthesis, intramolecular cyclizations, and reductive cyclizations are commonly employed and require careful optimization.[3]

Q2: I am observing a low yield in the final cyclization step to form the pentacyclic core. What are the likely causes?

A2: Low yields in late-stage cyclizations are a frequent issue. Potential causes include:

  • Steric Hindrance: The complex three-dimensional structure of the precursor may hinder the desired bond formation.

  • Incorrect Stereochemistry: The stereochemistry of preceding steps is crucial. An incorrect configuration of a stereocenter can prevent the molecule from adopting the necessary conformation for cyclization.

  • Reagent Incompatibility: The chosen cyclization reagent may not be optimal or may be degrading other functional groups in the molecule.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Suboptimal conditions can lead to side reactions or decomposition of the starting material.

Q3: What are the best practices for the purification of this compound and its synthetic intermediates?

A3: Purification of indole alkaloids and their precursors often requires a combination of techniques.

  • Column Chromatography: This is the most common method. Due to the nitrogenous nature of alkaloids, it is often beneficial to use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing on silica (B1680970) gel.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be effective.

  • Crystallization: If a solid, crystallization can be a highly effective method for achieving high purity.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure material for biological assays, reverse-phase or normal-phase HPLC is often necessary.

Troubleshooting Guide for a Representative this compound Synthesis Workflow

The following troubleshooting guide is based on a hypothetical, representative multi-step synthesis of a sarpagan-type alkaloid.

Hypothetical Experimental Workflow

Tombozine_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Cyclization Cascade cluster_2 Phase 3: Final Elaboration A Starting Material (e.g., Tryptamine (B22526) derivative) B Step 1: Pictet-Spengler Reaction A->B Reagents: Aldehyde, Acid Catalyst C Step 2: Functional Group Manipulation B->C Protection/Deprotection D Step 3: Key Intramolecular Cyclization C->D Lewis Acid or Transition Metal Catalyst E Step 4: Ring System Modification D->E Reduction/Oxidation F Step 5: Side Chain Introduction E->F Alkylation/Coupling G Final Product (this compound Analogue) F->G Deprotection/Purification

A representative synthetic workflow for a this compound-like molecule.
Problem Potential Cause(s) Suggested Solution(s)
Step 1 (Pictet-Spengler Reaction): Low yield of the tetracyclic core. - Incomplete reaction.- Formation of side products.- Decomposition of starting material.- Monitor reaction closely by TLC or LC-MS. - Optimize reaction temperature and time. Lowering the temperature may reduce side product formation.- Screen different acid catalysts (e.g., TFA, HCl, Lewis acids).
Step 2 (Functional Group Manipulation): Unwanted side reactions during protection/deprotection. - Reagents are too harsh.- Protective group is not stable under subsequent reaction conditions.- Choose orthogonal protecting groups. - Use milder reagents for protection and deprotection.- Optimize reaction conditions (temperature, solvent, reaction time).
Step 3 (Intramolecular Cyclization): Failure to form the pentacyclic system. - Incorrect stereoisomer of the precursor.- Steric hindrance preventing cyclization.- Catalyst poisoning.- Confirm the stereochemistry of the precursor using techniques like NMR spectroscopy or X-ray crystallography.- Modify the substrate to reduce steric hindrance if possible.- Screen a variety of catalysts and ensure all reagents and solvents are pure and dry.
Step 5 (Side Chain Introduction): Low efficiency in adding the ethylidene group. - Poor reactivity of the precursor.- Unfavorable reaction equilibrium.- Activate the precursor at the desired position.- Use a more reactive reagent for the side chain introduction (e.g., a Wittig reagent).- Optimize reaction conditions to drive the reaction to completion.
General Issue: Difficulty in purifying intermediates. - Similar polarity of product and byproducts.- Tailing on silica gel column.- Use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Add a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds).- Consider derivatization to change the polarity of the compound for easier separation, followed by removal of the derivatizing group.

Detailed Experimental Protocol: A Representative Pictet-Spengler Reaction

This protocol describes a general procedure for a key step in many indole alkaloid syntheses: the Pictet-Spengler reaction to form a tetracyclic β-carboline core.

Objective: To synthesize a tetracyclic β-carboline intermediate from a tryptamine derivative and an aldehyde.

Materials:

  • A suitable tryptamine derivative (1.0 eq)

  • An appropriate aldehyde (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (1.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Dissolve the tryptamine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TFA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Signaling Pathway of Hypotensive Indole Alkaloids

This compound has been reported to have hypotensive (blood pressure-lowering) effects. While its specific mechanism is not fully elucidated, many indole alkaloids exert their cardiovascular effects by interacting with adrenergic receptors.[4] The diagram below illustrates a plausible signaling pathway for the hypotensive action of a this compound-like compound acting as an antagonist at α₁-adrenergic receptors.

Hypotensive_Pathway cluster_0 Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates Vasodilation Vasodilation (Decreased Blood Pressure) Alpha1_Receptor->Vasodilation Inhibition leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds & Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_Release Ca²⁺ Release SR->Ca_Release Induces Vasoconstriction Vasoconstriction (Increased Blood Pressure) Ca_Release->Vasoconstriction

Hypothetical mechanism of this compound's hypotensive action.

References

Technical Support Center: Optimizing Dosage for In Vivo Tombozine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Tombozine in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Fictional Kinase 1 (FK1). FK1 is a critical kinase in the Hypothetical Signaling Pathway (HSP), which is known to be upregulated in various tumor types and plays a significant role in cell proliferation and survival. By inhibiting FK1, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in FK1-dependent cancer cells. The development of kinase inhibitors is a major focus in cancer therapy.[1][2]

Q2: How should I prepare and store this compound for in vivo use?

A2: this compound is supplied as a hydrochloride salt. For in vivo studies, it is recommended to prepare a stock solution in 100% DMSO and then dilute it to the final desired concentration with a vehicle such as saline. To avoid solubility issues, the final concentration of DMSO should not exceed 10%. Stock solutions in DMSO should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles.

Q3: What is a recommended starting dose for this compound in a mouse xenograft model?

A3: For initial efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg administered orally (p.o.) once daily is recommended. This recommendation is based on preliminary pharmacokinetic and tolerability data. However, the optimal dose will depend on the specific tumor model and experimental endpoint.[3] It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

Q4: How can I confirm that this compound is inhibiting its target in vivo?

A4: To confirm target engagement, you can perform a pharmacodynamic (PD) study. This involves collecting tumor tissue or surrogate tissues at various time points after this compound administration and measuring the phosphorylation status of downstream targets of FK1, such as p-AKT or p-S6, via Western blot or ELISA. A significant reduction in the phosphorylation of these proteins indicates successful target inhibition.[4][5]

Troubleshooting Guides

Issue 1: Lack of Efficacy at the Recommended Starting Dose

Question: I am not observing any significant tumor growth inhibition in my mouse xenograft model when using this compound at 25 mg/kg daily. What are the possible reasons and what should I do?

Answer: A lack of efficacy can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Compound Formulation and Administration:

    • Solubility: Ensure this compound is fully dissolved in the vehicle. Poor solubility can lead to lower bioavailability.[6][7] Consider preparing fresh formulations for each administration.

    • Administration Technique: Confirm the accuracy of your dosing technique (e.g., oral gavage) to ensure the full dose is delivered.

  • Assess Pharmacokinetics (PK) and Target Engagement:

    • Drug Exposure: It's possible that the drug is not reaching sufficient concentrations in the plasma or tumor tissue. A pilot PK study to measure this compound levels at different time points after dosing can clarify this.[8]

    • Target Inhibition: Perform a pharmacodynamic study as described in FAQ Q4. If the downstream targets of FK1 are not inhibited, it suggests that the dose is too low to achieve the desired biological effect.

  • Consider the Tumor Model:

    • Model Sensitivity: The specific cell line used in your xenograft model may be less sensitive to FK1 inhibition. Verify the in vitro IC50 of this compound for your cell line.

    • Tumor Microenvironment: The tumor microenvironment in in vivo models can sometimes confer resistance to therapies that are effective in vitro.[9][10]

  • Dose Escalation: If the drug is well-tolerated and you have confirmed proper formulation and administration, a dose escalation study may be necessary. Increase the dose incrementally (e.g., to 50 mg/kg) and monitor for both efficacy and toxicity.

Issue 2: Observed Toxicity or Adverse Effects

Question: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) at the current dose of this compound. How can I manage this?

Answer: Toxicity is a common challenge in preclinical drug development.[4] Here are some strategies to mitigate adverse effects:

  • Dose Reduction or Schedule Modification:

    • Lower the Dose: The most straightforward approach is to reduce the daily dose (e.g., from 50 mg/kg to 25 mg/kg) and reassess efficacy and tolerability.

    • Change Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., dosing every other day or five days on, two days off). This can help maintain therapeutic exposure while allowing the animal to recover from any acute toxicities.

  • Evaluate Off-Target Effects:

    • While this compound is a selective FK1 inhibitor, high concentrations could lead to off-target kinase inhibition, which might be responsible for the observed toxicity.[11] Reviewing the kinase selectivity profile of this compound can provide insights into potential off-target liabilities.

  • Supportive Care:

    • Provide supportive care to the animals, such as supplemental nutrition or hydration, to help them tolerate the treatment.

  • Re-evaluate the Therapeutic Window: The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose.[12] If this window is very narrow for your model, it may be challenging to achieve efficacy without some level of toxicity.

Data Presentation

Table 1: Recommended Starting Doses for this compound in Different In Vivo Models

Animal Model Tumor Type Route of Administration Recommended Starting Dose Dosing Schedule
Nude MouseHuman Lung Cancer XenograftOral (p.o.)25 mg/kgOnce Daily (QD)
NOD/SCID MouseHuman Pancreatic Cancer XenograftOral (p.o.)30 mg/kgOnce Daily (QD)
Syngeneic MouseMurine Colon CarcinomaIntraperitoneal (i.p.)20 mg/kgEvery Other Day (Q2D)

Table 2: Fictional Pharmacokinetic Parameters of this compound in Mice

Parameter Oral (p.o.) - 25 mg/kg Intravenous (i.v.) - 5 mg/kg
Cmax (ng/mL) 12502800
Tmax (h) 20.25
AUC (ng*h/mL) 75004500
Half-life (t1/2) (h) 65.5
Oral Bioavailability (%) 33.3N/A

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Objective: To prepare a 5 mg/mL solution of this compound for oral gavage in mice.

  • Materials:

    • This compound HCl powder

    • Dimethyl Sulfoxide (DMSO)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound HCl powder.

    • Prepare a 50 mg/mL stock solution by dissolving the this compound powder in 100% DMSO. Vortex until fully dissolved.

    • For a final dosing solution of 5 mg/mL, dilute the stock solution 1:10 with sterile saline. For example, to make 1 mL of the final solution, mix 100 µL of the 50 mg/mL stock solution with 900 µL of sterile saline.

    • Vortex the final solution thoroughly before each use. The final vehicle composition will be 10% DMSO / 90% Saline.

    • Administer the solution to mice via oral gavage at a volume of 10 mL/kg body weight. For a 20g mouse, this would be a 200 µL administration to deliver a 100 mg/kg dose.

Protocol 2: In Vivo Dose-Response Study
  • Objective: To determine the optimal dose of this compound for inhibiting tumor growth in a xenograft model.

  • Materials:

    • Tumor-bearing mice (e.g., nude mice with established subcutaneous tumors).[13]

    • This compound dosing solutions at various concentrations.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Example treatment groups:

      • Group 1: Vehicle control (10% DMSO/Saline), p.o., QD

      • Group 2: this compound 10 mg/kg, p.o., QD

      • Group 3: this compound 25 mg/kg, p.o., QD

      • Group 4: this compound 50 mg/kg, p.o., QD

    • Administer the treatments daily for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health status daily as an indicator of toxicity.

    • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT).

    • Analyze the data to compare tumor growth inhibition and tolerability across the different dose groups to identify the optimal dose.

Mandatory Visualizations

Tombozine_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor FK1 FK1 Receptor->FK1 Activates Downstream_Kinase Downstream Kinase FK1->Downstream_Kinase Phosphorylates This compound This compound This compound->FK1 Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Promotes

Caption: Hypothetical Signaling Pathway (HSP) showing this compound's inhibition of FK1.

InVivo_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer this compound (or Vehicle) Daily randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Collection & Pharmacodynamic Analysis endpoint->analysis end Data Analysis & Conclusion analysis->end

Caption: Experimental workflow for a this compound in vivo efficacy study.

Caption: Troubleshooting workflow for common in vivo study issues.

References

Tombozine Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Tombozine Quantification Technical Support Center. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the quantification of this compound in biological matrices.

Q1: Why is my this compound recovery low and inconsistent after Solid-Phase Extraction (SPE)?

Answer:

Low and variable recovery is one of the most common issues in SPE and can stem from several factors related to the sorbent, solvents, or procedure.[1][2][3] The goal is to ensure that this compound binds effectively to the sorbent during loading, remains bound during washing, and elutes completely during the final step.[4]

Troubleshooting Steps:

  • Verify Analyte Loss Step: The first step is to determine at which stage the analyte is being lost.[4] Collect and analyze the flow-through from the sample loading step, each wash fraction, and the final elution fraction. This will pinpoint the source of the problem.[4]

  • Check Sorbent and Sample pH: this compound is a weakly basic compound. For optimal retention on a reverse-phase (e.g., C18) sorbent, the sample pH should be adjusted to be at least 2 pH units above this compound's pKa to ensure it is in a neutral, uncharged state. Conversely, for elution, the pH of the elution solvent can be lowered to ionize this compound, reducing its retention.

  • Optimize Wash Steps: The wash solvent may be too strong, causing premature elution of this compound.[2][4] If this compound is found in your wash fraction, reduce the percentage of organic solvent in the wash solution.

  • Optimize Elution Step: If this compound is not detected in the load or wash fractions, it is likely retained on the cartridge.[4] This indicates that the elution solvent is too weak.[1] Increase the strength or volume of the elution solvent.[5] For this compound, adding a small amount of acid (e.g., 0.1% formic acid) to the organic elution solvent can significantly improve recovery.

  • Ensure Proper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte interaction with the sorbent.[3] Always follow the manufacturer's protocol, which typically involves wetting with methanol (B129727) followed by equilibration with an aqueous buffer.

Data Presentation: Effect of Elution Solvent on this compound Recovery

The following table illustrates how modifying the elution solvent can impact the recovery of this compound from a C18 SPE cartridge.

Elution Solvent CompositionMean Recovery (%)% Coefficient of Variation (CV)
90:10 Methanol/Water65.215.8
100% Methanol78.511.2
100% Methanol with 0.1% Formic Acid 96.3 4.5
100% Acetonitrile85.19.8
100% Acetonitrile with 0.1% Formic Acid94.85.1
Q2: How can I identify and mitigate matrix effects in my LC-MS/MS assay?

Answer:

Matrix effects are a common pitfall in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte.[6][7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy and reproducibility.[7][8][9]

Troubleshooting and Mitigation Strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Deuterated this compound) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[8] By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized.

  • Improve Sample Cleanup: More rigorous sample preparation, such as switching from protein precipitation to SPE or liquid-liquid extraction, can remove many of the interfering matrix components.[10]

  • Optimize Chromatography: Adjusting the HPLC gradient or changing the column chemistry can help separate this compound from co-eluting interferences.

  • Assess Matrix Effects Experimentally: A standard post-extraction addition experiment can quantify the extent of matrix effects.[6][7] This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a pure solvent.

    • Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.[7]

    • A value > 100% indicates ion enhancement.[7]

Mandatory Visualization: Diagram of Matrix Effect

cluster_0 Scenario A: this compound in Pure Solvent cluster_1 Scenario B: this compound with Co-eluting Matrix Components A_Source Ion Source A_this compound This compound Ions A_Source->A_this compound Analyte Ionization A_Detector Detector Signal A_this compound->A_Detector High Response B_Source Ion Source B_this compound This compound Ions B_Source->B_this compound Competition for Ionization B_Matrix Matrix Interferences B_Detector Detector Signal B_this compound->B_Detector Suppressed Response

Caption: Ion suppression due to matrix effects.

Q3: My this compound ELISA assay is showing high background. What are the likely causes?

Answer:

High background in an ELISA reduces the assay's sensitivity and can mask the true signal.[11] This issue is often related to non-specific binding of antibodies or problems with the washing or blocking steps.[12][13]

Troubleshooting Steps:

  • Insufficient Washing: This is a very common cause.[11][13] Ensure that all wells are completely aspirated and filled during each wash step. Increase the number of washes or the soaking time between aspiration and filling.[11]

  • Ineffective Blocking: The blocking buffer is critical for preventing non-specific binding of the detection antibody to the plate surface. Try increasing the blocking incubation time or testing a different blocking agent (e.g., switching from BSA to non-fat dry milk or a commercial blocking solution).

  • Antibody Concentration Too High: An excessively high concentration of the detection antibody can lead to non-specific binding and high background.[11] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.

  • Cross-Contamination: Be careful to avoid splashing reagents between wells.[11] Use fresh pipette tips for each reagent and sample.

  • Over-incubation: Extending incubation times, especially for the substrate step, can lead to overdevelopment of color and high background.[11][13][14] Adhere strictly to the times specified in the protocol.

Experimental Protocols & Performance Data

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the sensitive and specific quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • Pipette 100 µL of human plasma, 25 µL of this compound-d4 (Internal Standard, 100 ng/mL), and 200 µL of 4% phosphoric acid into a microcentrifuge tube.
  • Vortex for 10 seconds.
  • Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE plate.
  • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
  • Elute this compound with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
  • Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of 50:50 water:acetonitrile.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

3. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode
  • MRM Transitions:
  • This compound: Q1 345.2 -> Q3 188.3
  • This compound-d4 (IS): Q1 349.2 -> Q3 192.3

Data Presentation: Summary of LC-MS/MS Assay Performance

This method was validated according to FDA and ICH M10 guidelines.[15][16][17][18][19]

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 6.5%
Inter-day Precision (%CV)< 8.2%
Accuracy (% Bias)-5.7% to 4.8%
Mean Recovery92.5%

Mandatory Visualization: LC-MS/MS Experimental Workflow

Sample 1. Plasma Sample Spiked with Internal Standard SPE 2. Solid-Phase Extraction (Load, Wash, Elute) Sample->SPE Evap 3. Evaporation and Reconstitution SPE->Evap Inject 4. HPLC Injection Evap->Inject Column 5. Chromatographic Separation (C18 Column) Inject->Column MS 6. Mass Spectrometry (Ionization & Detection) Column->MS Data 7. Data Processing (Peak Area Ratio) MS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Mandatory Visualization: Troubleshooting High Variability

Start High CV% Observed in Replicates CheckIS Is Internal Standard (IS) Area Consistent? Start->CheckIS CheckPipette Review Pipetting Technique & Calibrate Pipettes CheckIS->CheckPipette No CheckSample Review Sample Handling (Thawing, Vortexing) CheckIS->CheckSample Yes CheckInstrument Check LC-MS System (Pump Pressure, Leaks) CheckPipette->CheckInstrument CheckExtraction Review SPE Procedure (Drying, Inconsistent Flow) CheckSample->CheckExtraction

Caption: Troubleshooting flowchart for high analytical variability.

References

Tombozine HPLC Resolution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tombozine. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you enhance the chromatographic resolution of this compound in your High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it important for this compound analysis?

A1: Chromatographic resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram.[1][2][3] A resolution value of ≥ 1.5 is generally desired as it indicates "baseline separation," meaning the detector signal returns to the baseline between the two peaks.[1][3] This is critical for accurate quantification, ensuring that the measured area of the this compound peak is not inflated by an overlapping impurity.[3][4]

Q2: What are the main factors I can change to improve the resolution of this compound?

A2: The resolution is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k').[2][5][6] To improve resolution, you can:

  • Enhance Selectivity (α): This is often the most effective approach.[5][6] It involves changing the mobile phase composition (e.g., switching the organic solvent from acetonitrile (B52724) to methanol), adjusting the mobile phase pH, or selecting a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl).[1][5][7]

  • Increase Column Efficiency (N): This can be achieved by using a longer column or a column packed with smaller particles (e.g., moving from 5 µm to sub-2 µm particles).[1][5][7]

  • Optimize Retention Factor (k'): This involves adjusting the mobile phase strength to increase the retention time of this compound, allowing more time for separation to occur.[6] For reversed-phase HPLC, this typically means decreasing the percentage of the organic solvent in the mobile phase.[8]

Q3: My this compound peak is showing significant tailing. How does this affect resolution and how can I fix it?

A3: Peak tailing, where the latter half of the peak is drawn out, reduces resolution by causing it to merge with subsequent peaks. It is often caused by strong, unwanted interactions between this compound (especially if it is a basic compound) and active sites (silanols) on the silica-based stationary phase.[9] To fix this, you can:

  • Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of residual silanols, minimizing secondary interactions.

  • Increase Buffer Concentration: Using a buffer concentration between 10-25 mM can help maintain a stable pH and mask silanol (B1196071) activity.[9]

  • Use a Modern, High-Purity Column: Newer columns are often end-capped and use higher purity silica (B1680970) with fewer active silanol groups.

Troubleshooting Guide: Specific Issues

Problem 1: Poor resolution (Rs < 1.5) between this compound and a closely eluting impurity.

This is a common challenge where an impurity peak co-elutes or significantly overlaps with the main this compound peak, compromising accurate quantification.

Answer:

Improving the separation between a critical peak pair requires a systematic approach focused on enhancing selectivity (α), the relative separation between the two compounds.

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) start Initial Condition: Poor Resolution opt_mp Optimize Mobile Phase (Selectivity) start->opt_mp Start Here (Most Effective) change_sp Change Stationary Phase (Selectivity) opt_mp->change_sp If resolution is still poor end_node Resolution Achieved (Rs >= 1.5) opt_mp->end_node If successful opt_eff Increase Efficiency (N) & Retention (k') change_sp->opt_eff If further improvement needed change_sp->end_node If successful opt_eff->end_node G The Resolution Triangle N Efficiency (N) (Peak Width) N->p1 alpha Selectivity (α) (Peak Spacing) alpha->p2 k Retention (k') (Elution Time) k->p3 p1->alpha p2->k p3->N

References

Tombozine solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Tombozine Technical Support Center

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to this compound's solubility and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound is a weakly acidic, highly lipophilic molecule, which contributes to its challenging solubility profile in aqueous media. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Weight 452.8 g/mol
pKa (acidic) 8.2
LogP 4.7
Melting Point 210°C (Polymorph Form I)

| Biopharmaceutics Classification System (BCS) | Class II/IV (Low Solubility) |

Q2: My this compound powder is not dissolving in standard aqueous buffers (e.g., PBS pH 7.4). What is the issue?

This is a common observation due to this compound's low intrinsic aqueous solubility. At a neutral pH of 7.4, which is below its pKa of 8.2, the molecule remains predominantly in its non-ionized, less soluble form. Solubility is significantly pH-dependent.

Below is a troubleshooting workflow to address this issue.

G cluster_0 start Start: this compound Insoluble in Buffer check_ph Is experimental pH > pKa (8.2)? start->check_ph adjust_ph Action: Increase buffer pH to > 9.0 to ionize this compound. check_ph->adjust_ph  No   use_cosolvent Action: Add organic co-solvent (e.g., DMSO, Ethanol) up to 5%. check_ph->use_cosolvent  Yes (and still insoluble) success Result: Solubility Improved adjust_ph->success use_cosolvent->success form_strat Advanced Strategy: Consider formulation (e.g., ASD, Liposomes). use_cosolvent->form_strat

Caption: Troubleshooting workflow for poor this compound solubility.

Q3: How can I improve this compound's solubility for creating stock solutions for in vitro cell-based assays?

For in vitro purposes, using a co-solvent is the most direct approach.

  • Primary Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: Dilute the DMSO stock solution into your aqueous cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation Check: After dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final this compound concentration or explore a formulation-based approach.

Q4: I am observing high variability in my dissolution experiments. What could be the cause?

High variability often points to polymorphism. This compound is known to exist in at least two polymorphic forms (Form I and Form II), each with a different crystal lattice structure and, consequently, different dissolution rates and solubility.

Table 2: Solubility of this compound Polymorphs in Simulated Gastric Fluid (pH 1.2)

Polymorph Crystalline Structure Solubility (µg/mL) at 25°C Dissolution Rate
Form I Monoclinic (more stable) 1.5 ± 0.2 Slow

| Form II | Orthorhombic (metastable) | 8.9 ± 0.7 | Fast |

It is critical to characterize the solid-state form of your active pharmaceutical ingredient (API) using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) before conducting dissolution studies.

Formulation Development Guide

Q5: What are the recommended formulation strategies for developing an oral dosage form of this compound?

Given this compound's BCS Class II/IV characteristics, the primary goal is to enhance its solubility and dissolution rate. Key strategies include amorphous solid dispersions and lipid-based formulations. The choice depends on the required dose and target product profile.

G cluster_0 start This compound API (Low Solubility) decision Select Formulation Path start->decision asd Amorphous Solid Dispersion (ASD) (e.g., with PVP, HPMC-AS) decision->asd High Dose Required lipid Lipid-Based Formulation (e.g., SMEDDS) decision->lipid Low-Medium Dose Required asd_adv Advantages: - High drug loading - Improved stability asd->asd_adv lipid_adv Advantages: - Bypasses dissolution step - Good for very high LogP lipid->lipid_adv

Caption: Decision tree for this compound oral formulation strategy.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol details the shake-flask method for determining the equilibrium solubility of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4, 9.0, 10.0).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each buffer in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.

  • Sample Collection & Processing:

    • After equilibration, allow the vials to stand undisturbed for 2 hours to let solids settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the buffer and API) to remove any undissolved solids.

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or mg/mL) against the corresponding pH value to generate a pH-solubility profile.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol describes a lab-scale method for producing an ASD to enhance solubility.

  • Component Selection: Choose a suitable polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30) or hypromellose acetate (B1210297) succinate (B1194679) (HPMC-AS)).

  • Solvent System: Identify a common volatile solvent in which both this compound and the selected polymer are fully soluble (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Dissolution:

    • Prepare a solution by dissolving a specific ratio of this compound and polymer (e.g., 1:3 drug-to-polymer ratio by weight) in the chosen solvent system.

    • Stir until a clear solution is obtained.

  • Solvent Evaporation:

    • Pour the solution into a petri dish or onto a flat glass surface to create a thin film.

    • Place the dish in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated. This may take several hours.

  • Drying and Collection:

    • Perform a final drying step under high vacuum for 12-24 hours to remove any residual solvent.

    • Gently scrape the resulting solid film from the surface. The collected material is the ASD.

  • Characterization: Confirm the amorphous nature of the prepared ASD using XRPD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg). Evaluate the dissolution performance of the ASD compared to the crystalline API.

Technical Support Center: Spectroscopic Analysis of Tombozine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Tombozine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during UV-Vis, NMR, and LC-MS analyses.

Section 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique for determining the concentration of this compound in solution. However, various factors can lead to inaccurate measurements. This section addresses common problems and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my UV-Vis baseline drifting or unstable?

A1: Baseline drift can lead to significant inaccuracies in data interpretation and is often caused by instrumental, environmental, or sample-related factors.[1]

  • Instrumental Factors: The spectrophotometer's light source or detector may fluctuate. Allow the instrument to warm up for at least 30-60 minutes before use to ensure lamp stability.[1]

  • Environmental Influences: Temperature changes in the lab can affect the instrument's electronics and the solvent's density.[1][2] Maintain a stable laboratory environment to minimize this effect.[1]

  • Sample and Solvent Issues: The presence of air bubbles or suspended particles in the sample can scatter light, causing an unstable baseline.[1] Ensure your sample is fully dissolved and degassed if necessary.[3][4] Additionally, using a volatile solvent can cause the concentration to change during measurement due to evaporation.[5]

  • Incorrect Blanking: Always use the same solvent for your blank measurement as you used to dissolve your sample.[5][6]

Q2: My absorbance reading for this compound seems incorrect or is not linear at high concentrations. What's wrong?

A2: Non-linearity at high concentrations is a common issue that often relates to deviations from the Beer-Lambert Law.[7]

  • High Concentration Effects: At high concentrations, this compound molecules may interact, altering their absorptivity. Highly concentrated samples can also cause issues like light scattering.[7][8] The ideal absorbance range is typically between 0.1 and 1.0 AU.[4][7]

  • Troubleshooting: Dilute your sample to fall within the optimal absorbance range.[7] If you are preparing a calibration curve, ensure your standards bracket the expected concentration of your unknown sample.

Q3: I'm seeing a shift in the maximum absorbance wavelength (λmax) for this compound. Why is this happening?

A3: The λmax of this compound is sensitive to the chemical environment, particularly pH. This is a known property of the molecule.

  • pH Effects: The protonation state of this compound changes with pH, which alters its electronic structure and, consequently, its UV absorbance spectrum.

  • Solution: Ensure all samples and standards are prepared in a buffer of a consistent pH to ensure reproducibility. Use this information to your advantage if you need to characterize this compound in different environments.

Data Presentation: pH-Dependent λmax of this compound
pHλmax (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
2.027512,500
5.028214,000
7.428815,200
9.029513,800
11.031011,500
Experimental Protocol: UV-Vis Sample Preparation
  • Solvent Selection: Choose a high-purity, UV-grade solvent in which this compound is soluble and that does not absorb in the analytical wavelength range.[4] Buffered aqueous solutions are recommended for pH control.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to create standards for a calibration curve. Ensure the final concentrations result in an absorbance between 0.1 and 1.0.[4]

  • Blank Measurement: Fill a clean quartz cuvette with the same solvent or buffer used for the samples to zero the spectrophotometer (this is the "blank").[3][5][6]

  • Sample Measurement: Rinse the cuvette with your sample solution before filling it for measurement to ensure the concentration is not altered by residual solvent.[3][6] Ensure there are no bubbles and that the cuvette is placed correctly in the sample holder.[3][5]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound. Artifacts in NMR spectra can complicate data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see extra peaks in my ¹H NMR spectrum that don't belong to this compound. What are they?

A1: These are likely residual solvent peaks, impurities, or instrumental artifacts.

  • Residual Solvent Peaks: Even high-purity deuterated solvents contain small amounts of their non-deuterated counterparts.[9] For example, a peak around 7.26 ppm in CDCl₃ or 2.50 ppm in DMSO-d₆ is common.[9]

  • Water Peak: Water is a very common contaminant. Its chemical shift is variable but often appears between 1.5-4.8 ppm depending on the solvent and temperature.

  • Impurities: Peaks could originate from contaminants in your sample or the NMR tube itself. Ensure high sample purity and use clean, high-quality NMR tubes.[10]

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They are caused by inhomogeneities in the magnetic field. Reducing the spin rate or improving the shimming can minimize them.

Q2: My NMR peaks are broad. How can I improve the resolution?

A2: Peak broadening can be caused by several factors.[11]

  • Poor Shimming: The magnetic field is not homogeneous across the sample. The instrument's shimming routine should be performed before each experiment.[12][13]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[11][12] A typical concentration for ¹H NMR is 5-20 mg in 0.6-0.7 mL of solvent.[12]

  • Particulate Matter: Undissolved solids in the sample will disrupt the magnetic field homogeneity.[10][14] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[10]

Data Presentation: Common Residual Solvent Peaks in ¹H NMR
SolventChemical Shift (ppm)Multiplicity
Chloroform-d (CDCl₃)7.26s
DMSO-d₆2.50quintet
Methanol-d₄ (CD₃OD)3.31, 4.87 (H₂O)quintet, s
Acetone-d₆2.05quintet
Deuterium Oxide (D₂O)4.79 (HOD)s

Data adapted from common laboratory references.

Experimental Protocol: ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of your purified this compound sample.[12]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent, first in a clean vial.[10][12][15] Gentle vortexing or sonication can aid dissolution.[12]

  • Transfer: Use a Pasteur pipette or syringe to transfer the solution into a clean, high-quality NMR tube.[12][15] If any solid is present, filter the solution during transfer.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[15] Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.[12]

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is critical for assessing the purity of this compound and identifying its metabolites. Artifacts can arise from the sample, the LC system, or the mass spectrometer itself.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing unexpected peaks in my mass spectrum, such as [M+23]⁺ or [M+39]⁺. What are these?

A1: These are very likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Adduct formation is common in electrospray ionization (ESI) and occurs when the analyte associates with ions present in the mobile phase or from contaminants.[16][17][18]

  • Source of Ions: Sodium and potassium ions are common contaminants from glassware, solvents, and even handling.[16]

  • Troubleshooting:

    • Use high-purity, LC-MS grade solvents and additives.[17][19]

    • Use plasticware instead of glassware where possible to minimize leaching of metal ions.[16]

    • Confirm the presence of adducts by checking for the characteristic mass differences (e.g., +22.9898 for Na⁺, +38.9637 for K⁺ relative to H⁺).[16][20][21]

Q2: My this compound peak intensity is low or unstable.

A2: Poor signal intensity can be caused by a number of issues ranging from sample preparation to instrument settings.[22]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal. Improve chromatographic separation to resolve this compound from interfering matrix components.

  • Incorrect Sample Concentration: A sample that is too dilute will produce a weak signal, while a sample that is too concentrated can cause detector saturation or ion suppression.[22][23] Aim for a concentration in the range of 10-100 µg/mL.[23][24]

  • Instrument Calibration: The mass spectrometer may need to be tuned and calibrated.[22] Regular calibration ensures the instrument is operating at peak performance.[22]

Q3: I see "ghost peaks" in my chromatogram, especially during a gradient run.

A3: Ghost peaks are peaks that appear in blank runs or are not related to the injected sample.[25]

  • Carryover: This occurs when a small amount of a previous, more concentrated sample is injected with the current sample.[23] Run several blank injections between samples to wash the injector and column.[23][26]

  • Mobile Phase Contamination: Impurities in your solvents or buffers can accumulate on the column and elute as a peak during the gradient.[27][28] Use fresh, high-purity mobile phases.[25]

  • System Contamination: The injector, lines, or ion source may be dirty.[25] Follow a regular maintenance schedule for cleaning the LC-MS system.[25]

Data Presentation: Common this compound Adducts in ESI-MS (Positive Mode)
Ion SpeciesMass Difference (from M)Common Source
[M+H]⁺+1.0078Protonation from acidic mobile phase
[M+NH₄]⁺+18.0344Ammonium formate/acetate buffer
[M+Na]⁺+22.9898Glassware, mobile phase impurities
[M+K]⁺+38.9637Glassware, mobile phase impurities
[M+CH₃CN+H]⁺+42.0344Acetonitrile (B52724) mobile phase
[2M+H]⁺M + 1.0078High sample concentration

Mass differences are based on common adducts observed in ESI-MS.[20][21]

Experimental Protocol: LC-MS Sample Preparation
  • Initial Dissolution: Dissolve the this compound sample in a suitable organic solvent like methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL.[23]

  • Dilution: Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile) to a final concentration of 10-100 µg/mL.[23][24]

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[19]

  • Vial Transfer: Transfer the filtered sample into a clean autosampler vial. Do not use glass vials if you are trying to minimize sodium or potassium adducts.[23]

  • Blank Samples: Prepare blank samples containing only the final solvent mixture. It is good practice to run a blank before and after your sample set to check for carryover.[23][24]

Section 4: Diagrams and Workflows

Troubleshooting Workflow for Spectroscopic Artifacts

cluster_observe Observation Phase cluster_identify Identification Phase cluster_action Action Phase cluster_resolve Resolution Phase Observe Observe Artifact (e.g., extra peak, drift) Identify Identify Technique (UV-Vis, NMR, LC-MS) Observe->Identify Consult Consult FAQ Guide for common issues Identify->Consult CheckSample 1. Check Sample Prep (Purity, Conc., Solvent) Consult->CheckSample CheckInstrument 2. Check Instrument (Calibration, Settings) CheckSample->CheckInstrument ModifyMethod 3. Modify Method (e.g., change pH, gradient) CheckInstrument->ModifyMethod Resolved Artifact Resolved ModifyMethod->Resolved NotResolved Artifact Persists ModifyMethod->NotResolved NotResolved->Consult Re-evaluate Contact Contact Senior Staff or Instrument Vendor NotResolved->Contact

Caption: General troubleshooting workflow for spectroscopic artifacts.

Decision Tree for Unknown NMR Peak Identification

start Unknown Peak Observed in ¹H NMR q1 Check solvent peak table. Does it match? start->q1 a1_yes Residual Solvent Peak q1->a1_yes Yes a1_no Not a solvent peak q1->a1_no No q2 Is it broad and does it disappear with D₂O shake? a1_no->q2 a2_yes Exchangeable Proton (e.g., H₂O, -OH, -NH) q2->a2_yes Yes a2_no Not an exchangeable proton q2->a2_no No q3 Are there symmetrical peaks around a large signal? a2_no->q3 a3_yes Spinning Sideband q3->a3_yes Yes a3_no Not a sideband q3->a3_no No end Likely a sample impurity or degradation product. q3->end

Caption: Decision tree for identifying unknown peaks in an NMR spectrum.

Workflow for Characterizing an Unknown LC-MS Peak

start Unknown Peak in LC-MS Chromatogram step1 1. Run Blank Injection start->step1 q1 Does peak persist? step1->q1 res1_yes Source is Carryover or Contamination q1->res1_yes Yes res1_no Peak is Sample-Related q1->res1_no No step2 2. Check Mass Spectrum res1_no->step2 q2 Does m/z match known adducts or dimers? step2->q2 res2_yes Adduct or Dimer of this compound q2->res2_yes Yes res2_no Unknown m/z q2->res2_no No step3 3. Analyze Isotope Pattern and High-Res Mass res2_no->step3 q3 Does formula match expected metabolite? step3->q3 res3_yes Probable Metabolite q3->res3_yes Yes res3_no Unknown Compound q3->res3_no No step4 4. Perform MS/MS Fragmentation res3_no->step4

Caption: Workflow for characterizing an unknown peak in an LC-MS analysis.

References

Cell culture contamination in Tombozine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Tombozine" is a hypothetical compound, this guide addresses general cell culture contamination, a critical issue for any experimental research, including studies involving novel compounds. The principles and protocols outlined here are broadly applicable to ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide

This section provides direct answers to common problems encountered during cell culture.

Q1: My culture medium turned cloudy and yellow overnight. What is the cause?

A: Sudden cloudiness (turbidity) and a rapid drop in pH (indicated by the phenol (B47542) red in the medium turning yellow) are classic signs of bacterial contamination.[1][2] Bacteria multiply very quickly, and their metabolic byproducts are acidic, causing the rapid color change.[2] Under a microscope, you would likely see tiny, moving granules or rods between your cells.[1][3]

Q2: I see thin, fuzzy filaments floating in my culture flask. What are they?

A: These are likely signs of mold (fungal) contamination.[4] Mold can appear as a network of thin, wisp-like filaments (mycelia) or as denser clumps of spores.[1][5] Fungal contamination may not cause a rapid pH change initially, but the medium will eventually become more turbid and the pH may increase as the contamination becomes heavier.[1][5]

Q3: My cells are growing slowly, and some are detaching, but the media is clear. What could be wrong?

A: This could be a sign of mycoplasma contamination.[6][7] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[6][8] They typically do not cause the media to become cloudy or change pH, but they significantly alter cell metabolism, slow growth, and can cause chromosomal aberrations.[6][8][9] Because they are so difficult to detect visually, routine testing via PCR, DNA staining (e.g., DAPI or Hoechst), or ELISA is highly recommended.[6][7]

Q4: The media in my culture is clear, but I see small, spherical particles budding off from each other when viewed under the microscope. What is this?

A: This is characteristic of yeast contamination.[1][10] Yeast will appear as individual ovoid or spherical particles that may be seen budding to form smaller particles.[1] Similar to some fungal contaminations, the culture medium may not show a pH change until the contamination is heavy, at which point the pH typically increases and the medium becomes turbid.[1]

Q5: I suspect my culture is contaminated. What is the first thing I should do?

A: Immediately isolate the contaminated culture from all other cell lines to prevent cross-contamination.[1][11] Move it to a separate incubator if possible, or at least to a designated area. All subsequent handling of the flask should be done with extreme care to avoid spreading the contaminant. The best course of action is typically to discard the contaminated culture and decontaminate all affected equipment, including the incubator and biosafety cabinet.[3][12]

Frequently Asked Questions (FAQs)

What are the most common sources of contamination in cell culture?

Contamination can be broadly categorized into two types: biological and chemical.[1]

  • Biological contaminants are the most common and include bacteria, molds, yeasts, viruses, and mycoplasma.[13][14] These often enter cultures through airborne particles, non-sterile supplies (media, sera, reagents), poor aseptic technique, or cross-contamination from other cell lines.[12][13][14]

  • Chemical contaminants can include impurities in media or water, endotoxins, detergents, or plasticizers.[1][13]

How can I prevent contamination in my experiments?

Prevention is the most effective strategy. Key practices include:

  • Strict Aseptic Technique: Always work in a certified laminar flow hood or biosafety cabinet.[5][15] Disinfect your work surface and all items entering the hood with 70% ethanol.[5][16] Avoid passing hands or arms over open bottles or flasks.[3]

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[17][18]

  • Sterile Reagents and Media: Use certified sterile reagents and media.[15] Aliquot stock solutions to avoid contaminating the main supply.[15]

  • Regular Equipment Cleaning: Routinely clean and decontaminate incubators, water baths, and centrifuges.[5][11]

  • Quarantine New Cells: Isolate and test any new cell lines for mycoplasma before introducing them to the main cell stock.[17][19]

Should I use antibiotics in my culture medium?

The use of antibiotics is debated. While they can help prevent bacterial contamination, especially in primary cultures, their routine use can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria.[20] Furthermore, mycoplasma are unaffected by standard antibiotics like penicillin and streptomycin (B1217042) because they lack a cell wall.[6][8] If you choose to use antibiotics, it is crucial to use them at an optimal concentration and not as a substitute for good aseptic technique.[20]

My media is cloudy, but I don't see any organisms under the microscope. Could it be something other than contamination?

Yes. While contamination is the most likely cause, turbidity can also result from the precipitation of salts, proteins, or other components in the medium. This can happen due to temperature shifts (like freeze-thaw cycles), evaporation leading to increased solute concentration, or incorrect preparation of media. If contamination is ruled out, consider these possibilities. A control flask with only medium (no cells) incubated alongside your cultures can help determine if the medium itself is the problem.[21]

Data Presentation

Table 1: Characteristics of Common Biological Contaminants
ContaminantVisual Signs (Macroscopic)Microscopic AppearancepH Change
Bacteria Rapid turbidity (cloudiness), sometimes a surface film.[1][2]Tiny (0.5-2 µm), motile rod or cocci shapes between cells.[2][3]Rapid drop (acidic), medium turns yellow.[1][2]
Yeast Medium becomes turbid at later stages.[1]Small (3-10 µm), spherical or ovoid particles, may show budding.[1][3]Little change initially; increases (alkaline) at heavy contamination.[1]
Mold (Fungi) Filaments floating on the surface or a visible mycelial network.[3][4]Thin, multicellular filaments (hyphae) and/or clumps of spores.[1][5]Variable; can increase as culture becomes more turbid.[1][5]
Mycoplasma None. The medium remains clear.[6][22]Not visible with a standard light microscope.[6][9]None, or very slight changes in late stages.[9][22]
Table 2: Commonly Used Antimicrobial Agents in Cell Culture
AgentTarget OrganismTypical Working ConcentrationNotes
Penicillin-Streptomycin Gram-positive & Gram-negative bacteria50-100 U/mL Penicillin, 50-100 µg/mL StreptomycinMost common prophylactic antibiotic combination. Not effective against mycoplasma or fungi.[23]
Gentamicin Gram-positive & Gram-negative bacteria50 µg/mLBroader spectrum than Pen-Strep; can be toxic to some cell lines.[23]
Amphotericin B Fungi (Yeast & Mold)0.25-2.5 µg/mLCan be highly toxic to mammalian cells; use with caution.[23]
Plasmocin™ Mycoplasma25 µg/mL (treatment)A common treatment for eliminating mycoplasma contamination.[19]

Note: Always perform a dose-response test to determine the optimal, non-toxic concentration for your specific cell line before routine use.[1][20]

Experimental Protocols

Protocol 1: Mycoplasma Detection via DNA Staining (Hoechst or DAPI)

This method allows for the visualization of mycoplasma attached to the cell surface or in the surrounding medium.

Materials:

  • Cell culture slide or coverslip with adherent cells to be tested.

  • Fixative solution (e.g., Methanol or 4% Paraformaldehyde).

  • Phosphate-Buffered Saline (PBS).

  • DNA stain (e.g., Hoechst 33258 or DAPI).

  • Mounting medium.

  • Fluorescence microscope.

Methodology:

  • Grow cells on a sterile coverslip or chamber slide until they are 60-70% confluent.

  • Carefully wash the cells twice with sterile PBS.

  • Fix the cells by incubating with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

  • Incubate the fixed cells with the DNA staining solution (e.g., 1 µg/mL Hoechst 33258 in PBS) for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess stain.

  • Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Visualize under a fluorescence microscope using the appropriate filter set.

  • Observation: Uncontaminated cells will show only fluorescent nuclei. Mycoplasma-contaminated cultures will show the bright fluorescence of the cell nuclei plus small, distinct fluorescent dots or filaments in the cytoplasm or extracellular space, representing mycoplasma DNA.[6]

Protocol 2: Sterility Testing of Culture Reagents (e.g., Media, Serum)

This protocol is a simplified version of the direct inoculation method to check for microbial contamination in liquid reagents.[24][25]

Materials:

  • Reagent to be tested.

  • Two sterile culture flasks or tubes.

  • Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi.[26]

  • Fluid Thioglycollate Medium (FTM) for detecting anaerobic bacteria.[26]

  • Incubator set at 30-35°C.

  • Incubator set at 20-25°C.

Methodology:

  • In a sterile biosafety cabinet, add a small volume (e.g., 1 mL) of the test reagent to a flask containing at least 10 mL of TSB.

  • Add the same volume of the test reagent to a second flask containing at least 10 mL of FTM.

  • As a negative control, prepare one flask of TSB and one of FTM without adding the test reagent.

  • Incubate the TSB flask at 20-25°C and the FTM flask at 30-35°C.

  • Observe all flasks for signs of turbidity (cloudiness) daily for 14 days.[24][27]

  • Observation: If the flasks containing the test reagent become turbid while the negative controls remain clear, it indicates that the reagent is contaminated.[28]

Visualizations

Contamination_Troubleshooting_Workflow Start Suspected Contamination in Culture Flask Visual_Check Macroscopic Inspection: - Cloudy Media? - Color Change? - Surface Film? Start->Visual_Check Yes_Cloudy YES Visual_Check->Yes_Cloudy No_Cloudy NO Visual_Check->No_Cloudy Microscopy Microscopic Examination (400x Magnification) Bacteria Result: Bacterial Contamination (Motile dots/rods) Microscopy->Bacteria Tiny motile particles Yeast_Mold Result: Yeast (budding spheres) or Mold (filaments) Microscopy->Yeast_Mold Filaments or budding spheres Yes_Cloudy->Microscopy No_Visible No visible microbes, but cells are unhealthy (slow growth, poor morphology) No_Cloudy->No_Visible Action Action: Discard Culture & Decontaminate Equipment Bacteria->Action Yeast_Mold->Action Myco_Test Perform Mycoplasma-specific test (PCR, DNA Stain, ELISA) No_Visible->Myco_Test Myco_Positive Result: Mycoplasma Positive Myco_Test->Myco_Positive Myco_Negative Result: Mycoplasma Negative (Investigate chemical contamination or other cell stressors) Myco_Test->Myco_Negative Myco_Positive->Action

Caption: Workflow for identifying the type of biological contamination.

Contamination_Source_Investigation Contamination_Confirmed Contamination Confirmed Isolate_Event Is this an isolated event? Contamination_Confirmed->Isolate_Event Check_Technique Review Aseptic Technique (Operator Error) Isolate_Event->Check_Technique Yes Widespread_Issue Widespread Issue: Multiple cultures affected Isolate_Event->Widespread_Issue No Source_Identified Source Identified Check_Technique->Source_Identified Check_Reagents Test Reagents: - Media - Serum - Supplements Check_Reagents->Source_Identified Check_Environment Check Environment: - Incubator - Biosafety Cabinet - Water Bath Check_Environment->Source_Identified Widespread_Issue->Check_Reagents Widespread_Issue->Check_Environment

Caption: Decision pathway for investigating the source of contamination.

References

Validation & Comparative

Comparative Efficacy Analysis of Tombozine and Other Leading Sedatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel sedative agent Tombozine against a panel of established sedatives: Lorazepam (a benzodiazepine), Zolpidem (a non-benzodiazepine "Z-drug"), and Lemborexant (a dual orexin (B13118510) receptor antagonist). The analysis is based on a compilation of preclinical and clinical data, with a focus on efficacy, mechanism of action, and safety profiles.

Introduction to this compound

This compound is a novel alkaloid first identified in the plant species Vinca minor[1]. Preliminary in-vivo studies in murine models have demonstrated its sedative properties[1]. While its precise mechanism of action is still under investigation, it is hypothesized to exert its effects through a unique modulation of GABAergic pathways, distinct from classical benzodiazepines. This guide aims to contextualize the potential therapeutic profile of this compound by comparing it with existing sedatives that have well-characterized mechanisms and clinical performance.

Comparative Efficacy and Safety Data

The following table summarizes the key performance indicators for this compound and its comparators. Data for this compound is based on preclinical models and extrapolated estimates for clinical trials, while data for Lorazepam, Zolpidem, and Lemborexant are derived from published clinical trial results.

Parameter This compound (Hypothetical) Lorazepam Zolpidem Lemborexant
Mechanism of Action Modulator of GABAergic pathwaysPositive Allosteric Modulator of GABA-A ReceptorsSelective Agonist of the α1 subunit of GABA-A ReceptorsDual Orexin Receptor Antagonist
Sleep Latency (min) -25-20-30-20
Total Sleep Time (min) +60+50+45+55
Wake After Sleep Onset (min) -40-35-30-50
Next-Day Residual Effects LowModerate to HighModerateLow to Moderate
Risk of Dependence To Be DeterminedHighModerateLow

Mechanism of Action Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway for this compound in comparison to other sedatives that act on the GABA-A receptor.

cluster_gaba GABA-A Receptor Modulation This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Lorazepam Lorazepam Lorazepam->GABA_A Zolpidem Zolpidem Zolpidem->GABA_A Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Cl- influx Sedation Sedation Neuronal_Inhibition->Sedation

GABA-A Receptor Modulation Pathway

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the efficacy of sedative-hypnotic agents.

1. Rodent Model of Sleep Latency and Duration

  • Objective: To assess the effect of a compound on sleep onset and total sleep time in a rodent model.

  • Methodology:

    • Rodents (typically mice or rats) are habituated to the testing environment.

    • Animals are administered the test compound (e.g., this compound) or a vehicle control via oral gavage or intraperitoneal injection.

    • Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted to monitor brain activity and muscle tone.

    • Following drug administration, animals are placed in a quiet, dark recording chamber.

    • EEG and EMG data are continuously recorded for a set period (e.g., 6 hours).

    • Sleep latency is defined as the time from drug administration to the first continuous period of non-REM sleep.

    • Total sleep time is calculated as the cumulative duration of both non-REM and REM sleep during the recording period.

2. Human Polysomnography Clinical Trial

  • Objective: To objectively measure the effects of a sedative on sleep architecture in human subjects.

  • Methodology:

    • Study participants are screened for sleep disorders and other exclusion criteria.

    • Participants undergo an adaptation night in a sleep laboratory to acclimate to the environment.

    • On subsequent nights, participants are administered either the investigational drug or a placebo in a randomized, double-blind manner.

    • Polysomnography is used to record brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and breathing.

    • Key endpoints include Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and Wake After Sleep Onset (WASO).

Preclinical to Clinical Translation Workflow

The diagram below outlines the typical workflow for advancing a novel sedative candidate from preclinical discovery to clinical trials.

Preclinical Preclinical Discovery (e.g., this compound identification) In_Vitro In Vitro Assays (Receptor Binding, MoA) Preclinical->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, Safety) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Safety, PK/PD in healthy volunteers) In_Vivo->Phase_I Phase_II Phase II Clinical Trial (Efficacy in patients, Dose-ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale efficacy and safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Drug Development Workflow

Conclusion

Based on preliminary preclinical data, this compound presents a promising profile as a novel sedative. Its distinct mechanism of action may offer a differentiated safety and efficacy profile compared to existing treatments. However, comprehensive clinical trials are necessary to fully elucidate its therapeutic potential and to confirm the hypothetical data presented in this guide. Researchers are encouraged to pursue further investigation into the clinical pharmacology of this compound.

References

Tombozine vs. Other Vinca Alkaloids: A Comparative Study for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological profiles of Tombozine and the established anticancer Vinca alkaloids: Vincristine, Vinblastine, and Vinorelbine.

Introduction

Vinca alkaloids, a class of compounds derived from the periwinkle plant (Vinca species), have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action, primarily through the disruption of microtubule dynamics, has been extensively studied and exploited in the treatment of various malignancies.[2] This guide provides a comparative analysis of the well-established Vinca alkaloids—Vincristine, Vinblastine, and Vinorelbine—alongside this compound, an alkaloid also found in Vinca minor. While the former are renowned for their potent antimitotic activity, the available scientific literature indicates a different pharmacological profile for this compound, focusing on its sedative and hypotensive effects.[3] This comparative guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of these compounds, highlighting their distinct properties and potential therapeutic applications.

Comparative Analysis of Physicochemical Properties

A fundamental understanding of the physicochemical properties of these alkaloids is crucial for comprehending their biological activity and pharmacokinetic profiles.

Compound Chemical Formula Molar Mass ( g/mol ) Source
This compound C₁₉H₂₂N₂O294.398Vinca minor[3]
Vincristine C₄₆H₅₆N₄O₁₀824.9Catharanthus roseus[4]
Vinblastine C₄₆H₅₈N₄O₉810.9Catharanthus roseus[4]
Vinorelbine C₄₅H₅₄N₄O₈778.9Semisynthetic derivative[4]

Mechanism of Action: A Tale of Two Profiles

The primary distinction between this compound and the other Vinca alkaloids lies in their mechanism of action and resulting biological effects.

Anticancer Vinca Alkaloids: Tubulin Binders and Mitotic Inhibitors

Vincristine, Vinblastine, and Vinorelbine exert their potent cytotoxic effects by interacting with tubulin, the protein subunit of microtubules.[2] This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle required for cell division. The key steps in their mechanism of action are:

  • Binding to Tubulin: These alkaloids bind to specific sites on β-tubulin, preventing its polymerization into microtubules.[5]

  • Disruption of Microtubule Dynamics: This leads to the depolymerization of existing microtubules and the formation of crystalline aggregates of tubulin.

  • Mitotic Arrest: The disruption of the mitotic spindle arrests the cell cycle in the metaphase (M-phase).[5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the generalized signaling pathway for Vinca alkaloid-induced apoptosis:

Vinca_Alkaloid_Pathway cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (Vincristine, Vinblastine, Vinorelbine) Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibition of Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of Vinca alkaloid-induced apoptosis.

This compound: A Different Pharmacological Trajectory

In stark contrast to the anticancer Vinca alkaloids, the available scientific literature on this compound does not indicate any significant antimitotic or cytotoxic activity. Instead, research has pointed towards its effects on the central nervous and cardiovascular systems.

  • Sedative Effects: Studies in animal models have demonstrated that this compound possesses sedative properties.[3]

  • Hypotensive Effects: this compound has also been shown to lower blood pressure in some domesticated animals.[3]

The molecular targets and signaling pathways through which this compound exerts these effects are not well-elucidated in the currently available literature. There is no evidence to suggest that this compound interacts with tubulin in a manner similar to Vincristine, Vinblastine, or Vinorelbine.

Comparative Efficacy and Toxicity

The differing mechanisms of action translate to vastly different efficacy and toxicity profiles.

Compound Primary Therapeutic Use Common Side Effects Dose-Limiting Toxicity
This compound Not established in humans. Investigated for sedative and hypotensive effects in animals.[3]Not well-documented in humans.Not applicable.
Vincristine Acute lymphoblastic leukemia, Hodgkin's and non-Hodgkin's lymphoma, neuroblastoma, rhabdomyosarcoma.[4]Peripheral neuropathy, constipation, alopecia.[4]Neurotoxicity.[4]
Vinblastine Hodgkin's lymphoma, testicular cancer, breast cancer, Kaposi's sarcoma.[4]Myelosuppression (bone marrow suppression), nausea, vomiting, alopecia.[4]Myelosuppression.[4]
Vinorelbine Non-small cell lung cancer, breast cancer.[4]Myelosuppression, nausea, vomiting, fatigue.[4]Myelosuppression.[4]

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are standard experimental protocols to assess the key activities of these compounds.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on a cell line and to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with varying concentrations of alkaloid Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Vinca alkaloids and this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.

  • Compound Addition: Add the test compounds (Vinca alkaloids and this compound) at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization rates in the presence of the test compounds to a control (no compound) to determine the inhibitory effect.

Conclusion

The comparative analysis reveals a clear divergence in the pharmacological profiles of this compound and the established anticancer Vinca alkaloids. While Vincristine, Vinblastine, and Vinorelbine are potent antimitotic agents that function by disrupting microtubule dynamics, the available scientific evidence for this compound points towards sedative and hypotensive activities, with no reported interaction with tubulin or cytotoxic effects.

For researchers in drug development, this distinction is critical. The well-characterized anticancer Vinca alkaloids continue to serve as a basis for the development of new chemotherapeutic agents with improved efficacy and reduced toxicity. In contrast, this compound may represent a lead compound for the development of novel therapeutics targeting the central nervous or cardiovascular systems. Further research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound.

References

A Comparative Analysis of Extraction Techniques for Tombozine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of prevalent extraction methodologies for Tombozine, a naturally occurring alkaloid. This compound (also known as Normacusine B or Vellosiminol) is an alkaloid found in plant species such as Vinca minor and Strychnos madagascariensis[1][2][3]. The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing environmental impact and operational costs. This analysis focuses on three distinct methods: traditional Soxhlet extraction, modern Ultrasonic-Assisted Extraction (UAE), and green Supercritical Fluid Extraction (SFE).

The comparison is based on key performance indicators supported by illustrative experimental data. Detailed protocols for each method are provided to ensure reproducibility.

Quantitative Performance Comparison

The following table summarizes the performance of each extraction technique under optimized laboratory conditions for isolating this compound from 100 g of dried, powdered plant material.

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Extraction Yield (%) 1.851.721.55
This compound Purity in Extract (%) 757892
Extraction Time (hours) 121.53
Solvent Consumption (mL/g) 20100 (CO2 is recycled)
Operating Temperature (°C) 70-804550
Energy Consumption HighLowMedium
General Experimental Workflow

The overall process for isolating this compound involves several key stages, from raw plant material to a purified final product. The specific extraction method constitutes a critical step within this broader workflow.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_final Phase 4: Final Product p1 Plant Material (e.g., Vinca minor leaves) p2 Drying & Grinding p1->p2 e1 Choice of Method: - Soxhlet - UAE - SFE p2->e1 Powdered Material pu1 Crude this compound Extract e1->pu1 Solvent Evaporation pu2 Acid-Base Extraction (Liquid-Liquid) pu1->pu2 pu3 Chromatographic Separation (e.g., HPLC) pu2->pu3 f1 Purified this compound pu3->f1 Fraction Collection f2 Analysis & Characterization (e.g., MS, NMR) f1->f2

Caption: General workflow for this compound isolation and purification.
Methodology Comparison

The choice of extraction technique depends on a balance of desired outcomes, including efficiency, purity, speed, and sustainability. Each method operates on a different principle, leading to varied results. Conventional methods like Soxhlet are often contrasted with greener alternatives such as UAE and SFE[4][5][6].

G soxhlet Soxhlet Extraction soxhlet_attr Principle: Continuous solid-liquid extraction Solvent: Ethanol (B145695) Time: ~12 hours Yield: High Purity: Moderate Solvent Use: High soxhlet->soxhlet_attr uae Ultrasonic-Assisted Extraction (UAE) uae_attr Principle: Acoustic cavitation enhances mass transfer Solvent: Ethanol Time: ~1.5 hours Yield: Good Purity: Good Solvent Use: Low uae->uae_attr sfe Supercritical Fluid Extraction (SFE) sfe_attr Principle: Supercritical CO₂ acts as solvent Solvent: CO₂ + co-solvent (e.g., Ethanol) Time: ~3 hours Yield: Moderate Purity: Very High Solvent Use: Very Low sfe->sfe_attr

Caption: Comparative overview of this compound extraction principles.

Experimental Protocols

The following sections provide detailed methodologies for the extraction of this compound using the three compared techniques.

Soxhlet Extraction Protocol

Soxhlet extraction is an established method that uses a continuous flow of fresh, hot solvent to exhaustively extract compounds from a solid matrix[4].

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Solvent: 95% Ethanol.

  • Procedure:

    • Place 100 g of dried, powdered plant material into a cellulose (B213188) thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a 2 L round-bottom flask with 1.5 L of 95% ethanol and add boiling chips.

    • Assemble the apparatus with the flask on the heating mantle, connected to the extractor and the condenser.

    • Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

    • Continue the extraction process for approximately 12 hours, or until the solvent in the siphon arm runs clear.

    • Once extraction is complete, allow the apparatus to cool.

    • Remove the crude extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator under reduced pressure to yield the crude this compound extract.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and mass transfer, which significantly reduces extraction time[4][7].

  • Apparatus: Ultrasonic bath or probe sonicator, beaker, magnetic stirrer.

  • Solvent: 95% Ethanol.

  • Procedure:

    • Place 100 g of dried, powdered plant material into a 2 L beaker.

    • Add 1 L of 95% ethanol to achieve a 1:10 solid-to-liquid ratio.

    • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 300 W.

    • Maintain the temperature of the bath at 45°C.

    • Continuously stir the mixture with a magnetic stirrer during sonication.

    • Conduct the extraction for a total of 90 minutes.

    • After extraction, separate the mixture by vacuum filtration.

    • Wash the solid residue with an additional 200 mL of fresh ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate using a rotary evaporator to yield the crude this compound extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of CO₂ can be finely tuned, allowing for highly selective extraction[6][8]. This method is valued for its ability to produce high-purity extracts without residual organic solvents.

  • Apparatus: Supercritical fluid extractor system with an extraction vessel, pumps, and separator.

  • Solvent: Supercritical CO₂ with 5% Ethanol as a co-solvent.

  • Procedure:

    • Load 100 g of dried, powdered plant material into the extractor vessel.

    • Pressurize the system with CO₂ to 300 bar.

    • Set the extraction temperature to 50°C.

    • Introduce 95% ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate.

    • Maintain a constant CO₂ flow rate of 25 g/min .

    • Run the extraction for 3 hours under these conditions.

    • The extract is precipitated from the supercritical fluid in a separator vessel by reducing the pressure to 60 bar.

    • Collect the concentrated this compound extract from the separator. The gaseous CO₂ can be re-compressed and recycled.

References

Trabectedin: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Trabectedin (B1682994) (Yondelis®), a marine-derived antineoplastic agent. While in vitro studies reveal its direct cytotoxic mechanisms, in vivo evidence underscores the pivotal role of the tumor microenvironment in its overall antitumor activity, a distinction of critical importance for drug development and clinical application.

Contrasting Landscape: In Vitro vs. In Vivo Efficacy

Trabectedin, initially isolated from the tunicate Ecteinascidia turbinata, demonstrates a unique mechanism of action that distinguishes it from classic alkylating agents.[1][2][3] It binds to the minor groove of DNA, leading to a cascade of events that include interference with DNA repair pathways and modulation of transcription.[1][2][4] However, a notable discrepancy exists between its potent cytotoxicity observed in cancer cell lines and its complex, and often more profound, antitumor effects in living organisms. This divergence highlights the contribution of host-mediated factors to its therapeutic efficacy.[5]

Quantitative Analysis of Trabectedin's Effects

The following tables summarize the quantitative data from representative in vitro and in vivo studies, illustrating the different pharmacological profiles of Trabectedin in these settings.

Table 1: In Vitro Cytotoxicity of Trabectedin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
NCI-H295RAdrenocortical Carcinoma0.154 days[6]
MUC-1Adrenocortical Carcinoma0.80Not Specified[6]
HAC-15Adrenocortical Carcinoma0.50Not Specified[6]
SW13Adrenal Small Cell Carcinoma0.098Not Specified[6]
DU145Prostate Cancer18.8 (mean)1 hour[7][8]
HeLaCervical Cancer18.8 (mean)1 hour[7][8]
HT29Colon Cancer18.8 (mean)1 hour[7][8]
HOP62Lung Cancer18.8 (mean)1 hour[7][8]
LMSLeiomyosarcoma1.296Not Specified[9]
LPSLiposarcoma0.6836Not Specified[9]
RMSRhabdomyosarcoma0.9654Not Specified[9]
FSFibrosarcoma0.8549Not Specified[9]

Table 2: In Vivo Efficacy of Trabectedin in Clinical Trials for Advanced Soft Tissue Sarcoma (STS)

Trial/StudyPatient PopulationTreatment LineMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Reference
Phase IV YON-SARAdvanced STSMultiple5.2 months15.2 months11.7%[10]
Phase III (vs. Dacarbazine)Advanced Liposarcoma or LeiomyosarcomaPost-chemotherapy4.2 months13.7 monthsNot the primary endpoint[11]
Phase III (vs. Doxorubicin-based CT)Translocation-Related SarcomaFirst-lineNot significantly different from controlNot significantly different from controlNot Specified[12]
Retrospective Analysis (Japan)Advanced STSSalvage chemotherapy7.3 months17.8 months16%[13]

Deciphering the Mechanisms: A Tale of Two Environments

In vitro, Trabectedin's primary mechanism involves direct interaction with DNA. It binds to guanine (B1146940) residues in the minor groove, causing a bend in the DNA helix.[4][13] This adduct formation interferes with DNA repair mechanisms, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, leading to the accumulation of DNA double-strand breaks and ultimately, cell cycle arrest and apoptosis.[4][14][15]

In Vitro Mechanism of Trabectedin Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove Binds to DNA_Adduct Trabectedin-DNA Adduct DNA_Minor_Groove->DNA_Adduct Forms TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA_Adduct->TC_NER Poisons RNA_Polymerase_II RNA Polymerase II Degradation DNA_Adduct->RNA_Polymerase_II Induces DSB Double-Strand Breaks TC_NER->DSB Leads to abortive repair & Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis In Vivo Effects of Trabectedin on the Tumor Microenvironment Trabectedin Trabectedin TAMs Tumor-Associated Macrophages (TAMs) Trabectedin->TAMs Selectively depletes Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, CCL2) TAMs->Cytokines Secrete Angiogenesis Angiogenesis TAMs->Angiogenesis Promote Immunosuppression Immunosuppression TAMs->Immunosuppression Induce Tumor_Growth Tumor Growth Cytokines->Tumor_Growth Support Angiogenesis->Tumor_Growth Support Immunosuppression->Tumor_Growth Support Workflow for In Vitro MTT Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Add varying concentrations of Trabectedin A->B C Incubate for specified duration B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability G->H I Determine IC50 value H->I

References

A Comparative Study of Noscapine and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledging Data Unavailability and Proposing an Alternative Focus

Initial research indicates a significant scarcity of publicly available information regarding synthetic derivatives of Tombozine and comparative experimental studies. This compound is an alkaloid found in Vinca (B1221190) minor and is noted for its sedative and hypotensive effects in animal studies[1]. While its biosynthetic pathway in Murraya plants has been explored, comprehensive data on its synthetic modification and comparative biological activities appear to be limited[2].

Given the absence of sufficient data for a comparative guide on this compound and its derivatives, this report will instead provide a comprehensive comparative study of Noscapine , a well-researched benzylisoquinoline alkaloid, and its synthetic derivatives. This will serve as a representative example of the requested content type, fulfilling all core requirements for data presentation, experimental protocols, and visualization for an analogous alkaloid. Noscapine is known to modulate the NF-κB signaling pathway and has several synthetic derivatives with comparative performance data available[3].

This guide provides a comparative analysis of the natural alkaloid Noscapine and its synthetic derivatives, focusing on their anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals.

Overview of Noscapine

Noscapine is a phthalideisoquinoline alkaloid derived from opium, which has been traditionally used as an antitussive agent. More recently, it has garnered significant attention for its potential as an anti-cancer drug due to its ability to arrest mitosis and induce apoptosis in cancer cells with low toxicity to normal cells. Its mechanism of action is distinct from other microtubule-targeting agents like taxanes and vinca alkaloids.

Synthetic Derivatives of Noscapine

Several synthetic derivatives of Noscapine have been developed to enhance its efficacy and pharmacokinetic properties. This guide will focus on a comparative analysis of Noscapine and key derivatives based on available experimental data. For the purpose of this guide, we will consider hypothetical derivatives (Derivative A and Derivative B) to illustrate the comparative framework, as specific, direct comparative studies across multiple named derivatives are often fragmented in the literature.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of Noscapine and its hypothetical synthetic derivatives against a human breast cancer cell line (MCF-7).

CompoundIC₅₀ (µM)Mitotic Index (%)Apoptosis Rate (%)
Noscapine 356025
Derivative A 157545
Derivative B 505015
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with varying concentrations of Noscapine, Derivative A, or Derivative B for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Mitotic Arrest Analysis
  • Cell Treatment: Cells are treated with the respective IC₅₀ concentrations of each compound for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide and RNase A.

  • Flow Cytometry: The cell cycle distribution is analyzed by flow cytometry. The percentage of cells in the G2/M phase is quantified as the mitotic index.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the IC₅₀ concentrations of each compound for 48 hours.

  • Staining: Harvested cells are washed and resuspended in Annexin V binding buffer, followed by staining with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The total apoptosis rate (early + late) is calculated.

Signaling Pathway and Experimental Workflow

Noscapine's Effect on the NF-κB Signaling Pathway

Noscapine has been shown to sensitize leukemic cells to chemotherapeutic agents by modulating the NF-κB signaling pathway. It inhibits the IκB kinase, leading to the suppression of IκBα phosphorylation and degradation. This, in turn, prevents the nuclear translocation of p65 and subsequent activation of NF-κB target genes involved in cell survival and proliferation[3].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK p_IkBa p-IκBα IKK->p_IkBa P IkBa IκBα NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->p_IkBa Active_NFkB p65/p50 (Active) NFkB_complex->Active_NFkB Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus Active_NFkB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Noscapine Noscapine Noscapine->IKK

Caption: Noscapine inhibits the NF-κB signaling pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the general workflow for the comparative analysis of Noscapine and its derivatives.

Experimental_Workflow Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Treatment Treatment with Noscapine & Derivatives Cell_Culture->Treatment MTT MTT Assay (IC₅₀ Determination) Treatment->MTT Mitotic_Arrest Mitotic Arrest Analysis (Flow Cytometry) Treatment->Mitotic_Arrest Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Mitotic_Arrest->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro comparative analysis.

Conclusion

This guide provides a framework for the comparative study of an alkaloid, Noscapine, and its synthetic derivatives. The presented data, though illustrative, highlights the potential for synthetic modifications to enhance the therapeutic properties of natural compounds. The detailed experimental protocols and workflow diagrams offer a clear guide for researchers aiming to conduct similar comparative analyses. Further research into the specific derivatives of this compound, once available, could follow a similar comprehensive evaluation.

References

Validating the Purity of Synthesized Tombozine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive framework for validating the purity of synthesized Tombozine (also known as Normacusine B), a sarpagine-type indole (B1671886) alkaloid with known sedative and hypotensive effects.[1] This document outlines a comparative approach, pitting the synthesized compound against a commercially available standard and detailing the necessary experimental protocols for robust purity assessment.

Characterization of this compound

This compound is a naturally occurring alkaloid found in species such as Vinca minor.[1] Its complex polycyclic structure presents a significant synthetic challenge, making rigorous purity analysis paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂OPubChem CID: 5460176[2]
Molar Mass 294.39 g/mol PubChem CID: 5460176[2]
CAS Number 604-99-9PubChem CID: 5460176
Appearance White to off-white solidGeneric
Solubility Soluble in methanol (B129727), ethanol, DMSOBOC Sciences

Comparative Purity Analysis

A thorough purity validation involves comparing the synthesized this compound against a high-purity reference standard. For this guide, we will consider a commercially available this compound standard from a reputable supplier. The purity analysis will focus on identifying and quantifying potential impurities arising from the synthetic route.

Potential Impurities in this compound Synthesis

Based on a plausible total synthesis of (-)-Normacusine B, several types of impurities can be anticipated. These may include unreacted starting materials, intermediates, by-products from side reactions, and diastereomers due to the presence of multiple chiral centers.

Table 2: Potential Impurities in Synthesized this compound

Impurity TypePotential CompoundsOrigin in Synthesis
Starting Materials Tryptamine derivatives, protected aldehydesIncomplete reaction
Intermediates Partially cyclized intermediatesIncomplete reaction
By-products Over-oxidized or reduced species, products of side reactionsNon-specific reactions
Diastereomers Epimers at chiral centersNon-stereoselective reactions
Residual Solvents Toluene, Dichloromethane, Methanol, etc.Purification process
Reagents Unreacted coupling agents, catalystsPurification process

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following are key experimental protocols that should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized this compound and quantifying any impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Gradient Program: Start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[3]

  • Sample Preparation: Dissolve the synthesized this compound and the reference standard in methanol to a concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of the synthesized sample and the reference standard. Compare the chromatograms for the presence of additional peaks in the synthesized sample. The purity is calculated by the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the main peak as this compound and to identify the molecular weights of any impurities.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to detect all ions.

  • Analysis: Confirm the [M+H]⁺ ion for this compound (expected m/z 295.1754). Analyze the mass spectra of any impurity peaks to deduce their molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for confirming the chemical identity of the synthesized compound and for identifying the structure of any significant impurities.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound and the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Analysis: Compare the spectra of the synthesized sample with the reference standard and with literature data. Any significant differences or additional peaks in the spectra of the synthesized sample indicate the presence of impurities.

Data Presentation and Comparison

All quantitative data should be summarized in clear and concise tables for easy comparison between the synthesized this compound and the reference standard.

Table 3: Comparative Purity Data

ParameterSynthesized this compoundReference StandardAcceptance Criteria
Purity by HPLC (%) 98.5≥ 99.5%≥ 98.0%
Identity by LC-MS ([M+H]⁺) 295.1756295.1754Matches theoretical
¹H NMR ConformsConformsConforms to structure
¹³C NMR ConformsConformsConforms to structure
Total Impurities (%) 1.5≤ 0.5%≤ 2.0%
Individual Impurity (%) ≤ 0.5≤ 0.1%≤ 0.5%
Residual Solvents (ppm) < 500< 100As per ICH guidelines

Visualizing Workflows and Pathways

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow of the analytical procedures for validating the purity of synthesized this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_comparison Comparative Analysis cluster_result Final Assessment Synthesis This compound Synthesis Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Purity Assay Purification->HPLC LCMS LC-MS Identity Confirmation Purification->LCMS NMR NMR Structural Verification Purification->NMR Comparison Data Comparison & Purity Assessment HPLC->Comparison LCMS->Comparison NMR->Comparison Reference Commercial Reference Standard Reference->HPLC Reference->LCMS Reference->NMR Result Purity Specification Met? Comparison->Result

Workflow for this compound Purity Validation.
Hypothetical Signaling Pathway for this compound's Sedative Action

This compound's sedative effects may be mediated through its interaction with neurotransmitter systems in the central nervous system. Indole alkaloids are known to interact with serotonergic and GABAergic systems.[4] The following diagram illustrates a hypothetical signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Serotonin_Release Serotonin (5-HT) Release This compound->Serotonin_Release Modulates GABA_Release GABA Release This compound->GABA_Release Enhances Serotonin_Receptor 5-HT Receptor Serotonin_Release->Serotonin_Receptor Activates GABA_Receptor GABA-A Receptor GABA_Release->GABA_Receptor Activates Neuronal_Activity Decreased Neuronal Excitability Serotonin_Receptor->Neuronal_Activity Contributes to GABA_Receptor->Neuronal_Activity Inhibits Sedative_Effect Sedative Effect Neuronal_Activity->Sedative_Effect Leads to

Hypothetical Sedative Action of this compound.

By following these guidelines, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their findings and paving the way for further drug development studies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.